PF-543 Citrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXXWUWKNPXSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-543 Citrate: A Deep Dive into its Mechanism of Action as a Sphingosine Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-543 Citrate has emerged as a highly potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, cellular consequences, and therapeutic potential. Through a detailed examination of its inhibitory activity, effects on downstream signaling cascades, and preclinical findings, this document provides a foundational resource for professionals engaged in sphingolipid-targeted drug discovery and development.
Introduction to Sphingolipid Signaling and Sphingosine Kinase 1
The sphingolipid signaling pathway governs a multitude of cellular processes, including proliferation, survival, migration, and inflammation. A key regulatory nexus in this pathway is the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a reaction catalyzed by sphingosine kinases (SPHKs). Two isoforms of this enzyme, SPHK1 and SPHK2, have been identified, with SPHK1 being primarily cytosolic and implicated in pro-survival and pro-inflammatory signaling.[1] Dysregulation of SPHK1 activity and the subsequent elevation of S1P levels are associated with numerous pathologies, including cancer, fibrosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[2]
This compound: A Potent and Selective SPHK1 Inhibitor
This compound is a small molecule inhibitor designed to specifically target SPHK1.[2] Its chemical structure allows it to act as a sphingosine-competitive inhibitor, reversibly binding to the active site of SPHK1 with high affinity.[3][4] This competitive and reversible inhibition effectively blocks the catalytic activity of the enzyme, preventing the conversion of sphingosine to the bioactive lipid mediator S1P.
Quantitative Inhibitory Activity
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following table summarizes the key quantitative data demonstrating its inhibitory efficacy.
| Parameter | Value | Cell/System | Reference |
| IC50 (SPHK1) | 2.0 nM | Recombinant Human SPHK1 | [4] |
| Ki (SPHK1) | 3.6 nM | Recombinant Human SPHK1 | [3][4][5] |
| Selectivity | >100-fold over SPHK2 | Recombinant Human SPHK1/2 | [3][4] |
| IC50 (S1P formation in whole blood) | 26.7 nM | Human Whole Blood | [3][5] |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [3][6] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [3][6] |
| Kd | 5 nM | SPHK1 | [4] |
Molecular Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of SPHK1. By competitively binding to the sphingosine binding pocket, PF-543 prevents the substrate from accessing the catalytic site, thereby halting the production of S1P.
Signaling Pathway Perturbation
The inhibition of SPHK1 by this compound leads to a significant shift in the intracellular balance of sphingolipids, primarily a decrease in S1P levels and a concomitant increase in its pro-apoptotic precursor, sphingosine.[3][4][6] This alteration of the "sphingolipid rheostat" triggers a cascade of downstream cellular events.
References
- 1. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
PF-543 Citrate: A Technical Guide to a Highly Selective SPHK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-543 citrate, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways to support researchers and drug development professionals in their exploration of SPHK1 inhibition.
Core Concepts: Mechanism and Selectivity
PF-543 is a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2] It potently blocks the phosphorylation of sphingosine to the bioactive lipid, sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes including cell proliferation, survival, migration, and inflammation. The citrate salt form of PF-543 is commonly used in research.
A key attribute of PF-543 is its remarkable selectivity for SPHK1 over its isoform, SPHK2, exhibiting over 100-fold greater inhibition of SPHK1.[1][2] This selectivity is crucial for dissecting the specific roles of SPHK1 in various physiological and pathological contexts.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PF-543, providing a comparative overview of its potency and activity in various experimental settings.
Table 1: In Vitro Inhibitory Activity of PF-543
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SPHK1) | 2.0 nM | Recombinant Human SPHK1 | [1][2] |
| Ki (SPHK1) | 3.6 nM | Recombinant Human SPHK1 | [1][2] |
| IC50 (S1P formation in cells) | 1.0 nM | 1483 head and neck carcinoma cells | [2] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 head and neck carcinoma cells | [2] |
| IC50 (S1P formation in whole blood) | 26.7 nM | Human whole blood | [1][2] |
| Selectivity (SPHK1 vs SPHK2) | >100-fold | Recombinant Human Isoforms | [1][2] |
Table 2: In Vivo Data for PF-543
| Parameter | Value | Species | Model | Reference |
| Dosing (Chronic) | 1 mg/kg, i.p., every other day | Mouse | Hypoxic pulmonary hypertension | [3] |
| Dosing (Acute) | 10 mg/kg or 30 mg/kg, i.p. | Mouse | Pharmacokinetic study | [2][3] |
| Half-life (T1/2) | 1.2 hours | Mouse | Blood samples | [2] |
Signaling Pathways and Mechanisms of Action
To visually represent the biological context and mechanism of PF-543, the following diagrams were generated using Graphviz.
References
The Discovery and Development of PF-543: A Potent and Selective SPHK1 Inhibitor
Introduction
Sphingosine kinase 1 (SPHK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1]. This reaction is a key regulatory point in the "sphingolipid rheostat," a concept that balances the levels of pro-apoptotic ceramide and sphingosine with pro-survival S1P[2]. Elevated SPHK1 activity and the subsequent overproduction of S1P are implicated in a multitude of pathological conditions, including cancer, inflammation, and fibrosis[1]. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis while inhibiting apoptosis[2][3]. This central role in disease pathogenesis has established SPHK1 as a compelling therapeutic target.
PF-543, developed by Pfizer, emerged from high-throughput screening and medicinal chemistry optimization as the most potent and selective SPHK1 inhibitor described to date[1][4]. Its discovery has provided researchers with a powerful chemical probe to dissect the intricate roles of SPHK1 and has paved the way for exploring SPHK1 inhibition as a therapeutic strategy for various diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of PF-543.
Discovery and Mechanism of Action
PF-543, with the chemical name (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol hydrochloride, is a non-lipid, small molecule inhibitor of SPHK1[4][5]. It acts as a reversible and sphingosine-competitive inhibitor, binding to the same site as the enzyme's natural substrate, sphingosine[6][7]. The crystal structure of SPHK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation, mimicking the bound state of sphingosine[8]. Key interactions include hydrogen bonds formed between the pyrrolidine nitrogen and the hydroxyl group of PF-543 with the sidechain of Asp264, a crucial residue for sphingosine recognition[9].
The inhibition of SPHK1 by PF-543 leads to a significant decrease in intracellular S1P levels and a corresponding increase in sphingosine levels, thereby shifting the sphingolipid rheostat towards apoptosis[6][10]. PF-543 exhibits remarkable selectivity for SPHK1 over its isoform, SPHK2, with a selectivity of over 100-fold[6][7]. This high selectivity is crucial for minimizing off-target effects and for specifically probing the functions of SPHK1.
Quantitative Data
The potency and selectivity of PF-543 have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of PF-543
| Parameter | Value | Enzyme Source | Notes |
| IC50 | 2.0 nM[5][6] | Recombinant Human SPHK1 | IC50 is the half-maximal inhibitory concentration. |
| Ki | 3.6 nM[5][6] | Recombinant Human SPHK1 | Ki is the inhibition constant, indicating binding affinity. |
| Selectivity | >100-fold vs. SPHK2[6][7] | Recombinant Human SPHK1/2 | Demonstrates high selectivity for the SPHK1 isoform. |
| Binding | Reversible[6] | Recombinant Human SPHK1 | Binds non-covalently to the enzyme. |
| Competition | Sphingosine-competitive[6][7] | Recombinant Human SPHK1 | Competes with the natural substrate for the active site. |
Table 2: Cellular Activity of PF-543
| Parameter | Value | Cell Line | Notes |
| EC50 (S1P depletion) | 8.4 nM[7][10] | 1483 head and neck carcinoma cells | EC50 is the half-maximal effective concentration for reducing intracellular S1P. |
| IC50 (C17-S1P formation) | 1.0 nM[7] | 1483 head and neck carcinoma cells | Inhibition of the formation of a specific S1P species. |
| IC50 (S1P formation) | 26.7 nM[7] | Human whole blood | Demonstrates activity in a complex biological matrix. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches related to PF-543, the following diagrams are provided in Graphviz DOT language.
Caption: The SPHK1 signaling pathway, illustrating its activation, translocation, S1P production, and downstream effects.
Caption: Mechanism of action of PF-543 as a competitive inhibitor of SPHK1, blocking S1P production.
Caption: A typical experimental workflow for the discovery and preclinical development of an SPHK1 inhibitor like PF-543.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key methodologies used in the characterization of PF-543.
SPHK1 Enzyme Activity Assay
The inhibitory activity of PF-543 against SPHK1 is typically determined using a biochemical assay that measures the phosphorylation of a sphingosine substrate.
-
Principle: This assay quantifies the amount of S1P produced by recombinant SPHK1 in the presence of sphingosine and ATP.
-
Methodology:
-
Recombinant human SPHK1 is incubated with the test compound (PF-543) at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a substrate mixture containing sphingosine (or a fluorescently labeled/radiolabeled analog like C17-sphingosine) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by the addition of an organic solvent or a strong acid.
-
The product (S1P) is separated from the unreacted substrate. A common method involves microfluidic capillary electrophoresis for fluorescently labeled substrates[6].
-
The amount of product is quantified, and the percentage of inhibition at each compound concentration is calculated.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular S1P and Sphingosine Measurement
To confirm the on-target effect of PF-543 in a cellular context, the levels of intracellular S1P and sphingosine are measured.
-
Principle: This involves treating cells with PF-543, extracting the lipids, and then quantifying the specific sphingolipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Methodology:
-
Cells (e.g., 1483 head and neck carcinoma cells) are cultured to a desired confluency and then treated with various concentrations of PF-543 for a specified duration (e.g., 1 hour)[10].
-
After treatment, the cells are washed and harvested.
-
Lipids are extracted from the cell pellets using a biphasic solvent system (e.g., chloroform/methanol/water).
-
The lipid-containing organic phase is collected, dried, and reconstituted in an appropriate solvent for analysis.
-
The levels of S1P and sphingosine are quantified using a triple quadrupole mass spectrometer coupled with a liquid chromatography system. Stable isotope-labeled internal standards are used for accurate quantification.
-
The data is analyzed to determine the dose-dependent effect of PF-543 on the intracellular S1P/sphingosine ratio[10].
-
In Vivo Efficacy Studies (Tumor Xenograft Model)
To evaluate the therapeutic potential of PF-543, its anti-tumor activity is often assessed in mouse xenograft models.
-
Principle: Human cancer cells are implanted into immunodeficient mice, and after tumor establishment, the mice are treated with PF-543 to assess its effect on tumor growth.
-
Methodology:
-
A specific number of human cancer cells (e.g., HCT-116 colorectal cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice)[5].
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment groups (e.g., vehicle control and PF-543 at one or more dose levels).
-
PF-543 is administered to the mice via a specific route (e.g., intraperitoneal injection) on a defined schedule[7].
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The efficacy of PF-543 is determined by comparing the tumor growth in the treated groups to the vehicle control group[5].
-
Structure-Activity Relationship (SAR)
Studies on PF-543 and its analogs have provided insights into the structural features crucial for its high potency and selectivity. The unique benzenesulfonyl group of PF-543 is considered an essential structure for potent SPHK1 inhibition[11]. Modifications to the head group, such as the (R)-2-(hydroxymethyl)-pyrrolidine moiety, have been shown to influence selectivity, while alterations to the tail group can impact metabolic stability[12][13]. For instance, replacing the benzenesulfonyl group with other structures has been explored to improve the metabolic stability of PF-543, which was identified as a potential liability[12]. These SAR studies are critical for the design of next-generation SPHK1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Therapeutic Potential
Preclinical studies have demonstrated the therapeutic potential of PF-543 in a wide range of disease models.
-
Cancer: PF-543 has been shown to inhibit the growth and metastasis of various cancer cell types, including colorectal, ovarian, and breast cancer[5][10]. In vivo, it suppresses the growth of HCT-116 tumor xenografts in mice[5]. The proposed mechanisms include the induction of apoptosis, necrosis, and autophagy[6][10].
-
Fibrosis: The anti-fibrotic effects of PF-543 have been observed in several in vivo models[5].
-
Inflammation: PF-543 exhibits anti-inflammatory properties in various disease models[5]. It has been shown to reduce inflammation in a transgenic mouse model of sickle cell disease[5]. In models of vascular inflammation, PF-543 can down-regulate the expression of adhesion factors and inhibit the proliferation of vascular smooth muscle cells[4].
Conclusion
PF-543 stands as a landmark achievement in the pursuit of SPHK1-targeted therapeutics. Its high potency, remarkable selectivity, and cell permeability have made it an invaluable tool for elucidating the complex biology of the SPHK1/S1P signaling axis. The extensive preclinical data demonstrating its efficacy in models of cancer, fibrosis, and inflammation underscore the therapeutic promise of SPHK1 inhibition. While challenges such as metabolic stability need to be addressed for clinical translation, the discovery and development of PF-543 have laid a robust foundation for the continued exploration of SPHK1 inhibitors as a novel class of therapeutic agents.
References
- 1. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 3. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 5. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of BODIPY-PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Structure-Activity Relationship Investigation of Selective Sphingosine Kinase Inhibitors [vtechworks.lib.vt.edu]
An In-depth Technical Guide to PF-543 Citrate's Role in Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-543 Citrate, a pivotal tool in the study of sphingolipid metabolism. We will delve into its mechanism of action, its quantitative effects on key metabolic enzymes and lipids, and detailed protocols for its experimental application.
Core Mechanism of Action
PF-543 is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SPHK1).[1][2] It acts as a sphingosine-competitive inhibitor, binding to the same site as the enzyme's natural substrate, sphingosine.[3][4] SPHK1 is the rate-limiting enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes, including proliferation, survival, and inflammation.[5] By inhibiting SPHK1, PF-543 effectively blocks the production of S1P. This action shifts the delicate balance of the "sphingolipid rheostat," decreasing the levels of the pro-survival lipid S1P while simultaneously causing an accumulation of the pro-apoptotic lipids sphingosine and, in some contexts, ceramide.[1][4][6] PF-543 exhibits over 100-fold selectivity for SPHK1 over its isoform, SPHK2, making it a highly specific research tool.[1][3][6]
Quantitative Data Summary
The potency, selectivity, and cellular effects of PF-543 have been quantified across various assays and cell lines. The following tables summarize this key data for easy comparison.
Table 1: Potency and Selectivity of PF-543
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 2.0 nM | Recombinant SPHK1 | [1][3][6] |
| Kᵢ | 3.6 nM | Recombinant SPHK1 | [1][3][6] |
| Kᵈ | 5.0 nM | Recombinant SPHK1 | [6] |
| IC₅₀ | 26.7 nM | S1P Formation (Human Whole Blood) | [1][2][7] |
| IC₅₀ | 1.0 nM | C₁₇-S1P Formation (1483 cells) | [1][2] |
| Selectivity | >100-fold | SPHK1 over SPHK2 | [1][3] |
Table 2: Effect of PF-543 on Cellular Sphingolipid Levels in 1483 Head and Neck Carcinoma Cells
| Treatment Condition | Change in S1P Level | Change in Sphingosine Level | Change in Ceramide Levels | Reference |
| 200 nM PF-543 (1 hour) | 10-fold decrease | Proportional increase | Not significantly affected | [1][2][4] |
| Range of concentrations (1 hour) | Dose-dependent depletion (EC₅₀ = 8.4 nM) | Concomitant elevation | Not significantly affected | [1][2][4] |
| 1 µM PF-543 (7 days) | 10-fold decrease | 2-fold increase | Not specified | [4] |
Signaling Pathways and Logical Relationships
Diagrams generated using Graphviz illustrate the critical pathways and conceptual frameworks related to PF-543's function.
Caption: Sphingolipid metabolism pathway showing PF-543 inhibition of SPHK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PF-543 (Citrate) - MedChem Express [bioscience.co.uk]
The Specificity of PF-543: A Technical Guide to its Selective Inhibition of Sphingosine Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the remarkable selectivity of PF-543 for Sphingosine Kinase 1 (SPHK1) over its isoform, Sphingosine Kinase 2 (SPHK2). PF-543 is a potent, cell-permeable small molecule inhibitor that has become an invaluable tool in dissecting the distinct roles of SPHK1 in cellular signaling. This document provides a comprehensive overview of the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of PF-543 Selectivity
PF-543 exhibits a profound and well-documented selectivity for SPHK1, with numerous studies reporting a greater than 100-fold preference for SPHK1 over SPHK2.[1][2][3][4] This high degree of selectivity is crucial for its utility as a specific pharmacological probe to investigate the physiological and pathological functions of SPHK1 without confounding effects from SPHK2 inhibition. The key quantitative metrics defining this selectivity are summarized in the tables below.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| PF-543 | SPHK1 | 2.0 | 3.6 | Cell-free enzymatic assay | [2][3][4] |
| PF-543 | SPHK1 | 1.0 | - | C17-S1P formation in 1483 cells | [1][3] |
| PF-543 | SPHK1 | 26.7 | - | S1P formation in whole blood | [1][3][4] |
| PF-543 | SPHK2 | >350 | - | Cell-free enzymatic assay | [5] |
Table 1: Potency of PF-543 against SPHK1 and SPHK2. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) demonstrate the high potency of PF-543 for SPHK1.
| Parameter | Value | Cell Line | Experimental Condition | Reference |
| EC50 (S1P depletion) | 8.4 nM | 1483 cells | 1-hour treatment | [1] |
| S1P Decrease | 10-fold | 1483 cells | 1-hour treatment with 200 nM PF-543 | [1][3] |
| Sphingosine Increase | Proportional to S1P decrease | 1483 cells | 1-hour treatment with 200 nM PF-543 | [1][3] |
Table 2: Cellular Activity of PF-543. The effective concentration (EC50) for the depletion of intracellular sphingosine-1-phosphate (S1P) highlights the potent cellular activity of PF-543.
Mechanism of Selective Inhibition
The selectivity of PF-543 is attributed to its specific mode of interaction with the enzyme. PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2][3] This means that PF-543 binds to the same active site as the natural substrate, sphingosine, but does not compete with ATP.[6] The structural differences in the sphingosine-binding pocket between SPHK1 and SPHK2 are believed to be the primary determinants of PF-543's selectivity.
Experimental Protocols
To rigorously assess the selectivity of kinase inhibitors like PF-543, a variety of in vitro and cellular assays are employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Activity Assays
1. Microfluidic Mobility-Shift Assay (e.g., Caliper Assay)
This high-throughput assay measures the enzymatic activity of SPHK1 by detecting the conversion of a fluorescently labeled sphingosine substrate to its phosphorylated product.
-
Principle: The assay separates the negatively charged phosphorylated product from the neutral substrate in an electric field within a microfluidic chip. The amount of product formed is quantified by fluorescence detection.
-
Reagents:
-
Recombinant human SPHK1 (e.g., 3 nM)
-
FITC-labeled sphingosine (e.g., 1 µM)
-
ATP (e.g., 20 µM)
-
PF-543 (various concentrations)
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT.[7]
-
-
Procedure:
-
Incubate SPHK1 with varying concentrations of PF-543 for a defined period (e.g., 60 minutes) in a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of FITC-sphingosine and ATP.
-
Incubate for a specific time to allow for product formation.
-
Stop the reaction by adding a stop solution containing EDTA (e.g., 30 mM).[7]
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000).[7]
-
Quantify the substrate and product peaks to determine the percentage of inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Radiometric Assay
This traditional method utilizes radiolabeled ATP to measure kinase activity.
-
Principle: [γ-³²P]ATP or [γ-³³P]ATP is used as the phosphate donor. The radiolabeled phosphorylated sphingosine product is separated from the unreacted ATP and quantified by scintillation counting.
-
Reagents:
-
Recombinant human SPHK1 or SPHK2
-
Sphingosine
-
[γ-³²P]ATP or [γ-³³P]ATP
-
PF-543 (various concentrations)
-
Kinase reaction buffer
-
-
Procedure:
-
Perform the kinase reaction in the presence of sphingosine, radiolabeled ATP, and varying concentrations of PF-543.
-
Stop the reaction and extract the lipids using an organic solvent system (e.g., chloroform/methanol).
-
Separate the phosphorylated product from the unreacted ATP using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the product spot using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Assays
1. S1P and Sphingosine Quantification by LC-MS/MS
This method allows for the direct measurement of intracellular levels of the substrate (sphingosine) and the product (S1P) in cells treated with PF-543.
-
Principle: Cells are treated with the inhibitor, and then lipids are extracted. The levels of S1P and sphingosine are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
-
Procedure:
-
Culture cells (e.g., 1483 head and neck carcinoma cells) to a desired confluency.
-
Treat the cells with various concentrations of PF-543 for a specified duration (e.g., 1 hour).
-
Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., methanol precipitation).[6]
-
Analyze the lipid extracts by LC-MS/MS. A C18 reversed-phase column is typically used for separation.[6]
-
Quantify the amounts of S1P and sphingosine by comparing their peak areas to those of known standards.
-
Determine the EC50 for S1P depletion.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.
-
Principle: The binding of a ligand (e.g., PF-543) to its target protein (SPHK1) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.
-
Procedure:
-
Treat intact cells with PF-543 or a vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific for SPHK1.
-
Quantify the band intensities to determine the melting curve of SPHK1 in the presence and absence of PF-543. A shift in the melting curve indicates target engagement.
-
Visualizing the Molecular Landscape
To better understand the context of PF-543's action, the following diagrams illustrate the SPHK1 and SPHK2 signaling pathways and a typical experimental workflow for determining inhibitor selectivity.
References
- 1. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. preprints.org [preprints.org]
- 6. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: PF-543 Citrate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 Citrate is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation. Dysregulation of the SPHK1/S1P axis has been implicated in various diseases, including cancer, fibrosis, and inflammatory disorders. PF-543 is a valuable tool for investigating the biological roles of SPHK1 and for preclinical drug development.[2] These application notes provide detailed protocols for the preparation and use of this compound in in vitro assays.
Physicochemical and Biological Properties
PF-543 is a sphingosine-competitive inhibitor with high affinity for SPHK1.[1][3] It exhibits over 100-fold selectivity for SPHK1 over the SPHK2 isoform.[1][3] Inhibition of SPHK1 by PF-543 leads to a decrease in cellular S1P levels and a corresponding increase in sphingosine levels.[1][3]
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Weight | 657.73 g/mol | |
| Form | Citrate Salt | |
| Appearance | Crystalline solid | |
| IC50 (SPHK1) | 2.0 nM | In cell-free assays.[1][3] |
| Ki (SPHK1) | 3.6 nM | [1][3] |
| IC50 (whole blood S1P formation) | 26.7 nM | [1] |
| Solubility in DMSO | 80 mg/mL (121.63 mM) | Sonication is recommended for complete dissolution.[4] |
| Solubility in Water | 40 mg/mL (60.82 mM) | Sonication is recommended for complete dissolution.[4] |
Signaling Pathway of PF-543
Caption: PF-543 inhibits SPHK1, blocking S1P production.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions to obtain working concentrations for treating cells in culture.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Calculate the amount of this compound needed. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 657.73 g/mol * Volume (L)
-
For 1 mL of a 10 mM stock solution: Mass = 10 * 10^-3 mol/L * 657.73 g/mol * 1 * 10^-3 L = 0.0065773 g = 6.58 mg
-
-
Prepare the 10 mM stock solution.
-
Aseptically weigh 6.58 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes until the solution is clear.[4]
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months at -20°C.[1]
-
-
Prepare working solutions.
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
Example Dilution Series:
To prepare a 1 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution of 100 µM by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Then, add 10 µL of the 100 µM intermediate dilution to 990 µL of cell culture medium to get the final 1 µM working solution.
Protocol 2: In Vitro SPHK1 Enzyme Activity Assay
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of PF-543 on SPHK1. This is based on a described method using a fluorescently labeled substrate.[5][6]
Materials:
-
Recombinant human SPHK1 enzyme
-
FITC-sphingosine (or other suitable substrate)
-
ATP
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 1 mM DTT)[5]
-
This compound working solutions (prepared as described in Protocol 1, diluted in assay buffer)
-
Quenching solution (e.g., 30 mM EDTA)[5]
-
384-well plates
-
Plate reader or other suitable detection system
Procedure:
-
Prepare the reaction mixture. In each well of a 384-well plate, add the following components in this order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant SPHK1 enzyme (e.g., 3 nM final concentration)[5]
-
-
Pre-incubate. Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction. Add a mixture of FITC-sphingosine (e.g., 1 µM final concentration) and ATP (e.g., 20 µM final concentration) to each well to start the enzymatic reaction.[5]
-
Incubate. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction. Add quenching solution to each well to stop the reaction.[5]
-
Detect the product. Measure the amount of phosphorylated product (FITC-S1P). This can be achieved using various methods, such as microfluidic capillary electrophoresis mobility-shift assay, HPLC, or specific antibodies against the phosphorylated product.[5]
-
Data analysis. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: Workflow for using PF-543 in cell-based assays.
Troubleshooting and Considerations
-
Solubility Issues: If this compound does not fully dissolve, gentle warming (up to 37°C) and/or sonication can be used.[4] Always ensure the solution is clear before use.
-
DMSO Toxicity: Keep the final DMSO concentration in cell culture below 0.5%, and ideally at or below 0.1%, to minimize solvent effects. Always include a vehicle control in your experiments.
-
Compound Stability: Store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles. Protect from light.
-
Cell Line Variability: The effective concentration of PF-543 may vary between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Off-Target Effects: While PF-543 is highly selective for SPHK1, it is good practice to consider potential off-target effects, especially at high concentrations.[5] Consider using complementary approaches, such as siRNA-mediated knockdown of SPHK1, to validate your findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for PF-543 Citrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PF-543 Citrate is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] It acts as a sphingosine-competitive inhibitor, effectively blocking the production of sphingosine-1-phosphate (S1P).[1][3][4] With an IC50 of approximately 2 nM for SPHK1, this compound exhibits over 100-fold selectivity for SPHK1 over SPHK2.[1][3][4] This high affinity and selectivity make it an invaluable tool for investigating the role of SPHK1 in various cellular processes, including cancer progression, inflammation, and fibrosis.[2][5] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathway affected by this compound.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SPHK1) | 2 nM | Cell-free assay | [1][3][4] |
| Ki (SPHK1) | 3.6 nM | Cell-free assay | [1][3][4] |
| IC50 (S1P formation) | 26.7 nM | Whole blood | [1][3][5] |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1][3] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [1][3] |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Experiment Type | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| SPHK1 Expression Inhibition | PASM cells | 10 - 1000 nM | 24 hours | Abolished SK1 expression | [1][3] |
| Apoptosis Induction | PASM cells | 0.1 - 10 µM | 24 hours | Induced caspase-3/7 activity | [1][3] |
| Cytotoxicity Assay | A549 and H1299 cells | 2.5 - 40 µM | 24 - 48 hours | Dose-dependent decrease in cell viability | [6] |
| Apoptosis Analysis (Annexin-V) | A549 cells | 5 - 10 µM | Not Specified | Increased apoptosis compared to control | [7] |
| S1P and Sphingosine Level Measurement | Pancreatic cancer cells | 20 µM | Not Specified | Reduced S1P levels | [8] |
| Colony Formation Assay | A549 cells | 5 - 10 µM | 24 hours | Reduced colony formation | [7] |
Signaling Pathway
This compound directly inhibits Sphingosine Kinase 1 (SPHK1), a key enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels. S1P is a critical signaling molecule that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration, primarily through its interaction with a family of G protein-coupled receptors (S1PR1-5). By blocking S1P production, this compound can modulate these downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-543 Citrate in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 Citrate is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule involved in numerous cellular processes, including cell growth, proliferation, survival, and migration.[4][5][6] Dysregulation of the SK1/S1P signaling axis has been implicated in various diseases, including cancer, inflammation, and fibrosis, making SK1 a compelling target for therapeutic intervention.[4][7] this compound serves as a valuable research tool for investigating the physiological and pathological roles of SK1.
These application notes provide detailed protocols for the use of this compound in in vitro kinase assays, along with key performance data and a representation of the associated signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Human SK1 | IC₅₀ | 2.0 nM | [1][2][3][8] |
| Human SK1 | Kᵢ | 3.6 nM | [1][2][3][8] |
| S1P Formation (in whole blood) | IC₅₀ | 26.7 nM | [1][3] |
| Human SK2 | % Inhibition @ 10 µM | 6.8% | [8] |
Table 2: In Vitro Cellular Activity of PF-543
| Cell Line | Effect | Parameter | Value | Reference |
| 1483 (head and neck carcinoma) | Inhibition of C₁₇-S1P formation | IC₅₀ | 1.0 nM | [1] |
| 1483 (head and neck carcinoma) | Depletion of intracellular S1P | EC₅₀ | 8.4 nM | [1] |
Signaling Pathway
The diagram below illustrates the central role of Sphingosine Kinase 1 (SK1) in the sphingolipid signaling pathway and the inhibitory action of PF-543.
Caption: Sphingosine Kinase 1 (SK1) signaling pathway and the inhibitory effect of PF-543.
Experimental Protocols
In Vitro SK1 Kinase Assay using a Microfluidic Capillary Electrophoresis System
This protocol is adapted from a method used to characterize PF-543 and is suitable for determining the IC₅₀ of potential SK1 inhibitors.[8][9]
Materials:
-
Recombinant human SK1 (His-tagged)
-
FITC-labeled Sphingosine (substrate)
-
ATP
-
This compound
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT
-
Quench Solution: 30 mM EDTA in 100 mM HEPES
-
384-well plates
-
Microfluidic capillary electrophoresis mobility-shift system (e.g., Caliper LabChip 3000)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[10] Serially dilute the compound in DMSO to create a concentration range for IC₅₀ determination. The final DMSO concentration in the assay should be kept constant (e.g., 2%).[9]
-
Assay Reaction: a. In a 384-well plate, add the diluted this compound or DMSO (for control wells). b. Add 3 nM of recombinant human SK1 to each well. c. Add 1 µM FITC-sphingosine to each well. d. Initiate the kinase reaction by adding 20 µM ATP to each well. e. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of Quench Solution to each well.
-
Detection: a. Analyze the reaction mixture using a microfluidic capillary electrophoresis system. This instrument separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated fluorescent substrate (FITC-sphingosine). b. The instrument software quantifies the amount of product formed based on peak analysis.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase assay to determine the IC₅₀ of PF-543.
Solubility and Storage
-
Solubility: this compound is soluble in water (50 mg/mL with sonication) and DMSO (≥ 100 mg/mL).[11]
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[3] Avoid repeated freeze-thaw cycles.
Concluding Remarks
This compound is a highly potent and selective inhibitor of SK1, making it an indispensable tool for studying the roles of this kinase in health and disease. The provided protocols and data facilitate the integration of this compound into various research applications, from basic kinase characterization to high-throughput screening for novel SK1 inhibitors. Careful adherence to the experimental guidelines will ensure reproducible and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 7. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 10. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Apoptosis and Autophagy with PF-543 Citrate
Introduction
PF-543 is a potent, selective, and reversible inhibitor of Sphingosine Kinase 1 (SphK1), a critical enzyme in sphingolipid metabolism.[1][2][3][4] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3] The balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. By inhibiting SphK1, PF-543 decreases the levels of S1P and causes an accumulation of sphingosine, which can be converted back to ceramide.[5][6] This shift in the rheostat towards pro-death molecules makes PF-543 a valuable tool for inducing and studying apoptosis and autophagy in various cell types.[1][2][7] These notes provide detailed protocols for utilizing PF-543 Citrate to investigate these fundamental cellular processes.
Mechanism of Action
PF-543 acts as a sphingosine-competitive inhibitor of SphK1, effectively blocking the production of S1P.[1][2] This leads to two primary cellular consequences:
-
Depletion of S1P: The reduction in intracellular S1P levels curtails its pro-survival and pro-proliferative signaling.[8]
-
Accumulation of Sphingosine and Ceramide: The substrate of SphK1, sphingosine, accumulates and can be metabolized to ceramide.[6] Both sphingosine and ceramide are known inducers of apoptosis.[9]
This disruption of the sphingolipid balance triggers downstream signaling cascades that initiate apoptosis, autophagy, and in some cases, programmed necrosis.[7][9] For instance, PF-543 has been shown to induce the mitochondrial apoptosis pathway and modulate signaling pathways such as SPHK1/S1PR1/STAT3.[10] In some contexts, the induction of autophagy by PF-543 may act as a survival mechanism that antagonizes apoptosis and necrosis.[7][9]
Data Presentation
Table 1: In Vitro Efficacy of PF-543
| Parameter | Value | Enzyme/Cell Line | Notes | Source |
| IC50 | 2.0 nM | Human SphK1 | In vitro enzyme assay. | [1][2] |
| Ki | 3.6 nM | Human SphK1 | Sphingosine-competitive inhibition. | [1][2] |
| Selectivity | >100-fold | SphK1 over SphK2 | Demonstrates high selectivity for the SphK1 isoform. | [1][2] |
| IC50 | 1.0 nM | 1483 cells | Inhibition of C17-S1P formation. | [2] |
| EC50 | 8.4 nM | 1483 cells | Depletion of intracellular S1P. | [2] |
| IC50 | 26.7 nM | Human Whole Blood | Inhibition of S1P formation. | [2] |
Table 2: Exemplary Cellular Treatment Conditions with PF-543
| Cell Line | Concentration Range | Duration | Observed Effect | Source |
| PASM cells | 10-1000 nM | 24 hours | Abolished SK1 expression. | [2] |
| PASM cells | 0.1-10 µM | 24 hours | Induced caspase-3/7 activity. | [2] |
| Head and Neck SCC | 25 µM | 72 hours | Induction of LC3 accumulation and conversion. | [9] |
| HCT116-TR cells | Varies | Varies | Sensitizes cells to TRAIL-induced apoptosis. | [10] |
| A549 cells | 5-10 µM | 24 hours | Induction of apoptosis markers (cleaved PARP, cleaved Caspase-3). | [11] |
| MIA PaCa2 cells | 20 µM | 24 hours | Reduction in mitochondrial membrane potential. | [12] |
Visualizations
Caption: PF-543 inhibits SphK1, altering the sphingolipid balance to induce apoptosis and autophagy.
Caption: Workflow for analyzing apoptosis and autophagy in cells treated with PF-543.
Caption: Logical relationship between apoptosis, necrosis, and autophagy induced by PF-543.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
PF-543 Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the PF-543 stock solution to the desired final concentration in fresh culture medium. Remove the old medium from the cells, wash with PBS, and add the PF-543-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) in all experiments.
Protocol 2: Western Blotting for Apoptosis and Autophagy Markers
This protocol is for detecting cleaved Caspase-3, cleaved PARP (apoptosis), and LC3-I to LC3-II conversion (autophagy).[11][13]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. For LC3 detection, a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended to resolve the LC3-I (16-18 kDa) and LC3-II (14-16 kDa) bands.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-cleaved PARP
-
Rabbit anti-LC3B
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
Note on Autophagy Flux: To distinguish between increased autophagosome formation and a blockage in lysosomal degradation, perform the experiment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (100-200 nM) or Chloroquine (50 µM) for the final 2-4 hours of PF-543 treatment.[7][17][18] A further increase in the LC3-II band in the presence of the inhibitor indicates a true induction of autophagic flux.
Protocol 3: Caspase-3/7 Activity Assay (Colorimetric)
This assay quantifies the activity of executioner caspases.[19][20][21]
-
Cell Lysis: Treat and harvest cells as described above. Lyse 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer provided with a commercial kit. Incubate on ice for 10 minutes.[22]
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.
-
Protein Quantification: Measure protein concentration.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[21]
-
Reaction Buffer: Add 50 µL of 2x Reaction Buffer containing DTT to each well.[21]
-
Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).[21][22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19][22]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[20][21] The absorbance is directly proportional to the level of caspase activity.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 5: Immunofluorescence for LC3 Puncta
This method allows for the visualization of autophagosome formation (LC3 puncta).[9]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate. Treat with PF-543 as described.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody: Incubate with anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.
-
Nuclear Staining: Wash three times and stain nuclei with DAPI for 5 minutes.[9]
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Autophagy induction is characterized by an increase in the number of punctate dots (autophagosomes) per cell compared to the diffuse cytoplasmic staining in control cells.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of autophagy induction in penta-1,2,3,4,6-O-galloyl-β-D-glucose-induced senescence-like growth arrest in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novusbio.com [novusbio.com]
- 17. proteolysis.jp [proteolysis.jp]
- 18. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. mpbio.com [mpbio.com]
Application of PF-543 Citrate in Studying Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 Citrate is a potent, selective, and reversible small molecule inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator that regulates a myriad of cellular processes, including cell growth, proliferation, survival, migration, and inflammation.[5] Dysregulation of the SPHK1/S1P axis has been implicated in the pathogenesis of various diseases, including cancer, fibrosis, and inflammatory disorders.[5][6][7] PF-543 acts as a competitive inhibitor with respect to sphingosine, effectively blocking the production of S1P.[1][3][4] With its high potency and over 100-fold selectivity for SPHK1 over SPHK2, this compound serves as an invaluable tool for elucidating the role of the SPHK1 signaling pathway in health and disease.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound in the investigation of signal transduction pathways.
Data Presentation
Table 1: In Vitro Potency and Selectivity of PF-543
| Target | Parameter | Value | Cell Line/System | Reference |
| SPHK1 | IC50 | 2 nM | Cell-free assay | [1][3] |
| SPHK1 | Ki | 3.6 nM | Cell-free assay | [1][3] |
| SPHK2 | Selectivity | >100-fold vs SPHK1 | Cell-free assay | [1][2][3] |
| S1P Formation | IC50 | 26.7 nM | Human whole blood | [1][2][3] |
| C17-S1P Formation | IC50 | 1.0 nM | 1483 cells | [1] |
| Intracellular S1P Depletion | EC50 | 8.4 nM | 1483 cells | [1] |
Table 2: Cellular Effects of PF-543 in Colorectal Cancer (CRC) Cells
| Cell Line | Effect | Observation | Reference |
| HCT-116, HT-29, DLD-1 | Cytotoxicity | Induced programmed necrosis | [8] |
| HCT116-TR | Apoptosis | Enhanced TRAIL-induced apoptosis | [6] |
| HCT116-TR | Cell Migration & Stemness | Reduced aggressiveness and cancer stemness | [6] |
Signaling Pathways and Experimental Workflows
SPHK1/S1P Signaling Pathway
The following diagram illustrates the central role of SPHK1 in the sphingolipid metabolic pathway and its inhibition by PF-543.
Experimental Workflow: Investigating the Effect of PF-543 on Cancer Cell Viability
This workflow outlines the key steps to assess the impact of PF-543 on the viability of cancer cells.
Experimental Protocols
Sphingosine Kinase 1 (SPHK1) Activity Assay
This protocol is adapted from radiolabeling methods to measure SPHK1 activity.
Materials:
-
Recombinant human SPHK1
-
Sphingosine
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, sphingosine, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP and recombinant SPHK1.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids using the organic solvent.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using TLC.
-
Quantify the amount of [³²P]S1P using a scintillation counter.
-
Calculate the percentage of inhibition at each PF-543 concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
S1P Measurement by Mass Spectrometry
This protocol outlines a general procedure for the quantification of S1P in biological samples.
Materials:
-
Cell or tissue samples treated with this compound
-
Internal standard (e.g., C17-S1P)
-
Methanol
-
Chloroform
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize cell or tissue samples in methanol.
-
Add the internal standard to each sample.
-
Perform a lipid extraction using a chloroform/methanol/water partition.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate S1P from other lipids using a suitable chromatography column and gradient.
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of S1P in the original sample based on the ratio of the analyte peak area to the internal standard peak area.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for SPHK1 Expression
This protocol is used to detect changes in SPHK1 protein levels following treatment with PF-543.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SPHK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SPHK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A decrease in the SPHK1 band intensity indicates PF-543-induced degradation of the enzyme.[2]
Application in Specific Research Areas
Cancer: this compound is utilized to investigate the role of SPHK1/S1P signaling in cancer progression. Studies have shown its efficacy in inducing programmed necrosis in colorectal cancer cells and sensitizing them to other therapies.[6][8] It can be used in cell proliferation, migration, invasion, and tumorsphere formation assays to assess its anti-cancer potential.
Fibrosis: The SPHK1/S1P pathway is implicated in fibrotic diseases. PF-543 has been shown to mitigate pulmonary fibrosis in animal models by reducing lung epithelial cell mtDNA damage and the recruitment of fibrogenic monocytes.[1][9] Researchers can use PF-543 in in vivo models of fibrosis (e.g., bleomycin-induced lung fibrosis) to study its therapeutic effects and underlying mechanisms.[1][9]
Conclusion
This compound is a powerful and specific pharmacological tool for dissecting the complex roles of the SPHK1/S1P signaling pathway. Its utility spans a wide range of research areas, from fundamental cell biology to preclinical studies in cancer and fibrosis. The protocols and data presented here provide a comprehensive guide for researchers to effectively employ this compound in their investigations of signal transduction.
References
- 1. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for PF-543 Citrate: A Tool for SPHK1 Drug Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine kinase 1 (SPHK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a key signaling lipid involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of the SPHK1/S1P signaling axis has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and fibrosis, making SPHK1 a compelling therapeutic target.[1][3] PF-543 Citrate is a potent, selective, and reversible sphingosine-competitive inhibitor of SPHK1, making it an invaluable tool compound for elucidating the biological functions of SPHK1 and validating it as a drug target.[4][5][6] These application notes provide detailed protocols for utilizing this compound in various experimental settings to probe SPHK1 signaling.
Data Presentation
Table 1: In Vitro Potency and Selectivity of PF-543
| Parameter | Value | Species/System | Reference |
| IC50 (SPHK1) | 2.0 nM | Cell-free assay | [4] |
| Ki (SPHK1) | 3.6 nM | Cell-free assay | [4][5] |
| Selectivity | >100-fold vs. SPHK2 | Cell-free assay | [4][5] |
| Cellular IC50 (S1P formation) | 1.0 nM | 1483 cells | [5] |
| Cellular EC50 (S1P depletion) | 8.4 nM | 1483 cells | [5] |
| Whole Blood IC50 (S1P formation) | 26.7 nM | Human whole blood | [5][6] |
Table 2: Cellular Effects of PF-543 in Various Cell Lines
| Cell Line | Assay Type | Concentration | Effect | Reference |
| 1483 (Head and Neck Carcinoma) | S1P/Sphingosine Levels | 200 nM (1 hr) | 10-fold decrease in S1P, proportional increase in sphingosine | [4][5] |
| Human PAMSC | Western Blot | 100 nM (24 hr) | Decrease in SPHK1 expression | [4] |
| PASM cells | Caspase-3/7 Activity | 0.1-10 µM (24 hr) | Induction of caspase-3/7 activity | [5][6] |
| HCT-116, HT-29, DLD-1 (Colorectal Cancer) | Cell Viability | 10 µM | Induction of necrosis | [3][7] |
| MCF-7 (Breast Cancer) | Cell Growth | Not specified | Decreased cell growth (in the context of EGF stimulation) | [3] |
| HEK293 (overexpressing SPHK1) | CETSA | Various | Target engagement and induction of SPHK1 degradation | [8] |
Table 3: In Vivo Administration and Effects of PF-543
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Hypoxic model of pulmonary arterial hypertension (Mouse) | 1 mg/kg, i.p., every other day for 21 days | Reduced right ventricular hypertrophy | [9][10] |
| Ang II-infused hypertensive mice | Not specified | Reduced cardiac hypertrophy and endothelial dysfunction | [11] |
| DEN-induced hepatocellular carcinoma (Mouse) | Not specified | Suppressed tumor progression and angiogenesis | [12][13] |
| Bleomycin-induced pulmonary fibrosis (Mouse) | 1 mg/kg, i.p., every other day from day 7-21 | Mitigated pulmonary fibrosis | [14] |
| Allergen-induced asthma model (Mouse) | Not specified | Reduced inflammation, eosinophilic response, and GCM | [15] |
Experimental Protocols
In Vitro SPHK1 Activity Assay
This protocol is adapted from a microfluidic capillary electrophoresis mobility-shift assay.[4]
Objective: To determine the inhibitory potency of PF-543 on SPHK1 enzymatic activity.
Materials:
-
Recombinant human SPHK1
-
FITC-labeled sphingosine (substrate)
-
ATP
-
Assay buffer (e.g., 100 mM HEPES)
-
This compound
-
EDTA
-
Coating Reagent-3
-
Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add recombinant SPHK1 to the assay buffer.
-
Add the diluted PF-543 or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 90 minutes).[4]
-
Initiate the reaction by adding a mixture of FITC-sphingosine and ATP.
-
Allow the reaction to proceed for a defined period at room temperature.
-
Quench the reaction by adding a solution of 30 mM EDTA and 0.15% Coating Reagent-3.[4]
-
Analyze the samples using a microfluidic capillary electrophoresis instrument to separate and quantify the phosphorylated (FITC-S1P) and unphosphorylated (FITC-sphingosine) substrate.
-
Calculate the percent inhibition for each PF-543 concentration and determine the IC50 value.
Cellular S1P and Sphingosine Level Measurement
Objective: To assess the effect of PF-543 on intracellular S1P and sphingosine levels.
Materials:
-
Cell line of interest (e.g., 1483 cells)[5]
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol for cell lysis
-
Internal standards for mass spectrometry (e.g., C17-S1P, C17-sphingosine)
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).[16]
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold methanol containing the internal standards.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify S1P and sphingosine levels.
-
Normalize the lipid levels to the total protein concentration of the cell lysate.
Western Blot Analysis of SPHK1 Expression
Objective: To determine the effect of PF-543 on SPHK1 protein levels.
Materials:
-
Cell line of interest (e.g., human PAMSC)[4]
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SPHK1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).[4]
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SPHK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the therapeutic potential of PF-543 in a disease model.
Materials:
-
Animal model of interest (e.g., mouse model of pulmonary hypertension)[9]
-
This compound
-
Vehicle for injection (e.g., saline, corn oil with DMSO and Tween-80)[4]
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Acclimate the animals to the housing conditions.
-
Induce the disease model according to the established protocol.
-
Randomly assign animals to treatment groups (vehicle control and PF-543).
-
Prepare the PF-543 formulation for injection. A common formulation involves dissolving in DMSO, then diluting with PEG300, Tween80, and water.[4]
-
Administer PF-543 or vehicle to the animals at the predetermined dose and schedule (e.g., 1 mg/kg, i.p., every other day).[14]
-
Monitor the animals for health and disease progression throughout the study.
-
At the end of the study, euthanize the animals and collect tissues for downstream analysis (e.g., histology, biomarker analysis, gene expression).
Visualizations
Caption: SPHK1 Signaling Pathway and Inhibition by PF-543.
Caption: General Workflow for In Vitro Cellular Assays with PF-543.
Caption: Workflow for In Vivo Studies Using PF-543.
References
- 1. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sphingosine kinase 1-specific inhibitor PF543 reduces goblet cell metaplasia of bronchial epithelium in an acute asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Efficacy of PF-543 Citrate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 Citrate is a potent and highly selective inhibitor of sphingosine kinase 1 (SK1), a critical enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P).[1][2][3] SK1 is the rate-limiting enzyme in S1P production, and its activity is implicated in numerous cellular processes, including proliferation, survival, and inflammation.[3] Dysregulation of the SK1/S1P signaling axis has been linked to various diseases, including cancer, fibrosis, and inflammatory disorders.[3][4]
PF-543 acts as a reversible and sphingosine-competitive inhibitor of SK1, exhibiting over 100-fold selectivity for SK1 compared to its isoform, SK2.[1][5] This specificity makes PF-543 an invaluable tool for elucidating the cellular functions of SK1 and for investigating its potential as a therapeutic target. The primary mechanism of action of PF-543 is the reduction of intracellular S1P levels, which in turn modulates the activity of S1P receptors (S1PRs) and their downstream signaling cascades.[6][7] Consequently, PF-543 has been shown to induce apoptosis, necrosis, and autophagy in various cell types.[1][5][8]
These application notes provide a comprehensive guide for designing and executing cell-based assays to evaluate the efficacy of this compound. The protocols detailed herein will enable researchers to quantify the inhibitory effect of PF-543 on SK1 activity and assess its downstream cellular consequences.
Signaling Pathway and Experimental Workflow
To effectively test the efficacy of this compound, it is crucial to understand both the targeted signaling pathway and the experimental procedures. The following diagrams illustrate the S1P signaling pathway and a general workflow for assessing the inhibitor's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-543 Citrate: Storage and Handling for Optimal Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the proper storage and handling of PF-543 Citrate to ensure its stability and integrity for research and development applications. Adherence to these protocols is crucial for obtaining reliable and reproducible experimental results.
Introduction to this compound
PF-543 is a potent and highly selective inhibitor of sphingosine kinase 1 (SPHK1), a key enzyme in the sphingolipid signaling pathway.[1][2][3] By competitively inhibiting SPHK1 in a reversible manner, PF-543 blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation.[1][4][5] Consequently, PF-543 leads to a decrease in intracellular S1P levels and an accumulation of sphingosine.[1][4] Its high selectivity for SPHK1 over SPHK2 makes it a valuable tool for dissecting the specific roles of SPHK1 in various physiological and pathological conditions.[1][4] PF-543 has been shown to induce apoptosis, necrosis, and autophagy in various cell types.[1][3]
Storage and Stability of this compound
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Stability can be affected by temperature, light, and multiple freeze-thaw cycles.
Long-Term Storage
For long-term storage, this compound should be handled as follows:
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[2][6] | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| Stock Solution | -80°C | Up to 1 year[2][6] | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, light-resistant vials. |
| Stock Solution | -20°C | Up to 1 month[1][4] | For shorter-term storage of solutions. Protect from light.[4] |
Short-Term Storage and Handling
For routine laboratory use, the following short-term storage guidelines are recommended:
| Form | Storage Temperature | Recommended Duration | Notes |
| Stock Solution | 4°C | Up to 1 week[6] | For solutions that will be used frequently within a short period. |
| Working Solutions | Room Temperature | Use on the same day | It is highly recommended to prepare fresh working solutions daily.[1] |
Important Handling Precautions:
-
Aliquotting: Upon reconstitution, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[1][6]
-
Light Sensitivity: Protect solid this compound and its solutions from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Hygroscopicity: The solid compound may be hygroscopic. Store in a desiccator and handle in a low-humidity environment whenever possible.
-
Inert Atmosphere: For optimal stability of stock solutions, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
Preparation of Stock and Working Solutions
Recommended Solvents
This compound exhibits good solubility in several common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 80 mg/mL (≥ 121.63 mM)[2] | Sonication may be required to achieve complete dissolution.[2] |
| Water | 40 mg/mL (60.82 mM)[2] | Sonication is recommended for dissolution.[2] |
| Ethanol | 93 mg/mL (199.74 mM)[6] | Sonication may be necessary.[6] |
| PBS | 100 mg/mL (152.04 mM)[1] | Ultrasonic treatment may be needed for a clear solution.[1] |
Protocol for Reconstitution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Add the desired volume of the appropriate solvent to the vial.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[2]
-
If necessary, sterile filter the solution using a 0.22 µm filter, especially for cell-based assays.[1]
-
Aliquot the stock solution into smaller, single-use volumes in light-resistant, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.[1][6]
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental data, it is advisable to perform stability studies under your specific laboratory conditions. The following are example protocols for assessing the stability of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Protocol: Stability-Indicating HPLC Method (Hypothetical Example)
This protocol describes a reverse-phase HPLC method for quantifying this compound and separating it from potential degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
At each time point of the stability study, withdraw an aliquot of the sample.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of this compound and any new peaks corresponding to degradation products.
Protocol: SPHK1 Activity Assay
This protocol can be used to assess the biological activity of this compound after storage or stress conditions. This is a generalized protocol and may need optimization.
-
Assay Principle: A common method involves the use of a fluorescently labeled sphingosine substrate. The phosphorylation of this substrate by SPHK1 is detected, and the inhibition of this process by PF-543 is quantified.
-
Materials:
-
Recombinant human SPHK1.
-
Fluorescent sphingosine substrate (e.g., NBD-sphingosine).
-
ATP.
-
Assay buffer (e.g., 100 mM HEPES pH 7.4, 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 1 mM DTT).
-
This compound samples (control and stressed).
-
384-well plates.
-
Plate reader capable of fluorescence detection.
-
Procedure:
-
Prepare a serial dilution of the control and stressed this compound samples.
-
In a 384-well plate, add the SPHK1 enzyme to the assay buffer.
-
Add the diluted this compound samples to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the fluorescent sphingosine substrate and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence signal on a plate reader.
-
Calculate the IC₅₀ values for the control and stressed samples and compare them to determine any loss of inhibitory activity.
This compound Signaling Pathway
This compound exerts its effects by inhibiting SPHK1, thereby altering the balance of key sphingolipid signaling molecules.
Caption: this compound inhibits SPHK1, blocking S1P production.
Illustrative Stability Data (Hypothetical)
The following tables present hypothetical data to illustrate the potential impact of different storage and stress conditions on the stability of this compound. This data is for illustrative purposes only and should not be considered as actual experimental results.
Freeze-Thaw Stability of this compound Stock Solution (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) | SPHK1 Inhibitory Activity (IC₅₀, nM) |
| 0 | 99.8 | 2.1 |
| 1 | 99.7 | 2.2 |
| 3 | 99.2 | 2.5 |
| 5 | 98.1 | 3.0 |
| 10 | 95.5 | 4.8 |
Thermal Degradation of this compound in Aqueous Solution (pH 7.4)
| Temperature (°C) | Time (hours) | Purity by HPLC (%) |
| 4 | 72 | 99.5 |
| 25 | 72 | 98.8 |
| 40 | 72 | 96.2 |
| 60 | 72 | 89.7 |
pH Stability of this compound in Aqueous Solution at 25°C for 48 hours
| pH | Purity by HPLC (%) |
| 3.0 | 97.5 |
| 5.0 | 99.1 |
| 7.4 | 98.9 |
| 9.0 | 94.3 |
Conclusion
To ensure the highest quality and reliability of research data, it is imperative to store and handle this compound according to the recommended guidelines. Proper storage at low temperatures, protection from light, and minimization of freeze-thaw cycles are critical for maintaining its stability and biological activity. For sensitive applications, it is recommended to perform in-house stability assessments under the specific experimental conditions to be used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
Troubleshooting & Optimization
Strategies to enhance the anticancer activity of PF-543 in resistant cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Sphingosine Kinase 1 (SphK1) inhibitor, PF-543. The following information is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs): Understanding PF-543 and Resistance
Q1: What is PF-543 and what is its mechanism of action?
PF-543 is a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1).[1] SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.[2] While sphingosine and its precursor, ceramide, typically promote cell growth arrest and apoptosis, S1P promotes cell survival, proliferation, and resistance to therapy.[3][4] By inhibiting SphK1, PF-543 aims to decrease the levels of pro-survival S1P and shift the balance towards pro-apoptotic ceramides, thereby inducing cancer cell death.[2]
Q2: Why are some cancer cells resistant to PF-543 or other chemotherapies?
Resistance to anticancer therapies is a multifaceted problem that can be intrinsic or acquired.[5] A primary mechanism relevant to PF-543 is the overexpression of its target, SphK1.[3][6] Elevated SphK1 levels are observed in many cancer types and are associated with a poor prognosis and resistance to both chemotherapy and radiation.[3][7] This overexpression leads to a high S1P/ceramide ratio, which promotes pro-survival signaling pathways.[6]
Other key resistance mechanisms include:
-
Activation of Pro-Survival Pathways: The S1P produced by SphK1 can activate downstream signaling cascades like ERK, AKT, and STAT3, which promote cell proliferation and inhibit apoptosis.[4][8]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of therapeutic agents.[3][9] SphK1 overexpression has been shown to enhance the expression and activity of P-gp.[3]
-
Genetic Alterations: Mutations or amplifications in drug targets or downstream signaling molecules can render inhibitors ineffective.[10][11]
Q3: What signaling pathways are implicated in SphK1-mediated resistance?
The SphK1/S1P signaling axis is central to resistance. SphK1 activation leads to the production of S1P, which can act both intracellularly and extracellularly.[7] Extracellular S1P binds to G protein-coupled S1P receptors (S1PRs) on the cell surface, activating multiple pro-survival pathways, including:
-
PI3K/AKT/mTOR: Promotes cell survival and proliferation.[4]
-
RAS/MEK/ERK: Stimulates cell growth and division.[4]
-
STAT3: Regulates genes involved in proliferation, survival, and angiogenesis.[12]
-
NF-κB: A key regulator of inflammation and cell survival.[13]
These pathways collectively contribute to a cellular state that is resistant to apoptotic signals induced by anticancer drugs.[2][4]
Caption: The SphK1/S1P signaling pathway and the inhibitory action of PF-543.
Troubleshooting Guide: Strategies to Enhance PF-543 Efficacy
Q4: My PF-543 monotherapy shows limited efficacy in my resistant cell line. What are my next steps?
Limited efficacy of PF-543 as a monotherapy has been reported, even in the presence of strong SphK1 inhibition.[14][15] This can be due to the activation of compensatory survival pathways or other resistance mechanisms.[5] The most effective strategies to overcome this involve combination therapies or advanced delivery systems.
Strategy 1: Combination Therapy
Combining PF-543 with other anticancer agents can produce synergistic effects, re-sensitizing resistant cells to treatment. Consider the following combinations:
-
With Platinum-Based Chemotherapy (e.g., Carboplatin): In platinum-insensitive ovarian cancer models, combining PF-543 with carboplatin has been shown to restore sensitivity, partly by inhibiting the chemotherapy-induced activation of pro-survival pathways like ERK, AKT, and STAT3.[8]
-
With TRAIL: For cells resistant to TNF-related apoptosis-inducing ligand (TRAIL), PF-543 can significantly enhance TRAIL-induced apoptosis. This combination has been effective in colorectal cancer cells by modulating death receptors (DR5) and decoy receptors (DcR1) through the SPHK1/S1PR1/STAT3 pathway.[12]
-
With PARP Inhibitors (e.g., Olaparib): In ovarian cancer, SphK1 can promote resistance to PARP inhibitors. Combining PF-543 with olaparib enhances its therapeutic effect by activating ferroptosis and inhibiting the NF-κB pathway.[13]
-
With Immunotherapy (e.g., Anti-PD-1): PF-543 can enhance T cell-mediated cytotoxicity. Co-administration with an anti-PD-1 antibody has been shown to more effectively reduce tumor burden compared to either agent alone.[13]
Strategy 2: Nanoparticle-Based Co-Delivery
Conventional drug delivery can be suboptimal, leading to poor tumor accumulation and side effects.[16] Nanocarriers can overcome these limitations.[17][18]
-
PLGA Nanoparticles: A dual-drug delivery system using poly lactic-co-glycolic acid (PLGA) nanoparticles to co-encapsulate PF-543 and another agent (e.g., carboplatin) can enhance tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[8][19] This ensures that both drugs reach the tumor site simultaneously, maximizing their synergistic potential.[8][20]
Strategy 3: Structural Modification of PF-543
If feasible within your research scope, exploring derivatives of PF-543 could yield compounds with improved properties.
-
Dimer Derivatives: Novel dimer derivatives of PF-543 have been synthesized and shown to have superior anticancer activity compared to the parent compound in non-small cell lung cancer (NSCLC) models.[14] These derivatives can exhibit increased metabolic stability and induce apoptosis more effectively.[14]
-
Dansyl-Modified PF-543 (DPF-543): Modification of PF-543 can alter its biological activity. For instance, DPF-543 was found to enhance the accumulation of pro-apoptotic ceramides through the de novo synthesis pathway, a mechanism not observed with PF-543 alone.[21]
Caption: Key strategies to overcome low efficacy of PF-543 in resistant cells.
Q5: How can I quantitatively assess if my combination therapy is synergistic?
To determine if the combination of PF-543 and another drug is synergistic, additive, or antagonistic, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a matrix of concentrations for both drugs. The results can be analyzed using software like CompuSyn to calculate a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies.
Table 1: Efficacy of PF-543 Combination Therapies
| Combination | Cancer Model | Key Result | Reference |
|---|---|---|---|
| PF-543 + Carboplatin (in PLGA NPs) | Platinum-insensitive ovarian cancer (SKOV3 xenograft) | 84.64% tumor volume inhibition | [8] |
| PF-543 + TRAIL | TRAIL-resistant colorectal cancer (HCT116-TR) | Significant enhancement of TRAIL-induced apoptosis (synergistic effect) | [12] |
| PF-543 + Olaparib | Ovarian Cancer | Enhanced effect of olaparib; PF-543 activated ferroptosis | [13] |
| PF-543 + Anti-PD-1 | Ovarian Cancer | More effective reduction in tumor burden and metastasis than monotherapy |[13] |
Table 2: Cytotoxicity of PF-543 Derivatives vs. Parent Compound
| Compound | Cell Line | IC50 (µM) | Description | Reference |
|---|---|---|---|---|
| PF-543 | A549 (NSCLC) | > 20 | Low cytotoxicity | [14] |
| Compound 2 | A549 (NSCLC) | 9.35 | Dimer derivative, superior activity | [14] |
| Compound 4 | A549 (NSCLC) | 8.87 | Dimer derivative, superior activity | [14] |
| PF-543 | LLC-PK1 | > 125 | Non-toxic at tested concentrations | [21] |
| DPF-543 | LLC-PK1 | ~62.5 | Dansyl-modified, more cytotoxic |[21] |
Experimental Protocols
Protocol 1: Evaluation of Apoptosis by Western Blot
This protocol is for assessing the expression of key apoptosis-related proteins following combination treatment.
Materials:
-
Resistant cancer cell line (e.g., HCT116-TR)
-
PF-543, Drug B (e.g., TRAIL), and combination
-
Complete cell culture medium
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with PF-543 alone, Drug B alone, and the combination at pre-determined concentrations for 24-48 hours. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) with Laemmli buffer. Boil samples at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze changes in protein levels, such as the appearance of cleaved PARP or cleaved Caspase-3, as markers of apoptosis.[14]
Protocol 2: Tumorsphere Formation Assay for Cancer Stemness
This assay assesses the impact of treatment on the cancer stem cell (CSC) population.[12]
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Single-cell suspension of treated cells
-
Microscope with imaging capabilities
Procedure:
-
Cell Treatment: Treat adherent cancer cells with PF-543, a second drug, or the combination for 48 hours.
-
Cell Dissociation: Harvest the treated cells and prepare a single-cell suspension using trypsin and gentle pipetting.
-
Seeding: Count the viable cells and seed them at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with serum-free sphere-forming medium.
-
Incubation: Incubate the cells for 7-14 days to allow for tumorsphere formation. Add fresh growth factors every 2-3 days.
-
Quantification: After the incubation period, count the number of spheres (typically >50 µm in diameter) formed in each well under a microscope.
-
Analysis: Calculate the Sphere Formation Efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100. A reduction in SFE indicates an inhibitory effect on the CSC population.
Caption: Experimental workflow for a tumorsphere formation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting SphK1 as a New Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine kinase 1 as an anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticle co-delivery of carboplatin and PF543 restores platinum sensitivity in ovarian cancer models through inhibiting platinum-induced pro-survival pathway activation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering resistance mechanisms in cancer: final report of MATCH-R study with a focus on molecular drivers and PDX development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nanocarriers-Mediated Drug Delivery Systems for Anticancer Agents: An Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Advanced and Innovative Nano-Systems for Anticancer Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in PF-543 Citrate Cell Viability Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell viability assays using the Sphingosine Kinase 1 (SphK1) inhibitor, PF-543 Citrate.
Understanding this compound's Mechanism of Action
PF-543 is a potent and selective, reversible, and sphingosine-competitive inhibitor of SphK1.[1][2] SphK1 is the enzyme responsible for catalyzing the formation of sphingosine-1-phosphate (S1P) from sphingosine.[3] The balance between the pro-apoptotic precursors, ceramide and sphingosine, and the pro-survival S1P is critical in determining cell fate.[4] By inhibiting SphK1, PF-543 disrupts this balance, leading to a decrease in S1P levels and an accumulation of sphingosine.[5] This shift can induce various cellular responses, including apoptosis, necrosis, and autophagy.[5]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or weak cytotoxic effects with this compound in my cell viability assays?
A1: This is a commonly observed phenomenon. The cytotoxic response to PF-543 is highly cell-type dependent and may not always be robust.[6] While PF-543 is a potent inhibitor of SphK1 activity (with an IC50 in the low nanomolar range for S1P formation), the downstream effects on cell viability can be complex.[5][7] Some cell lines exhibit significant cell death, while others show little to no effect on proliferation even with effective SphK1 inhibition.[7] The cellular response is influenced by the specific sphingolipid metabolism of the cell line, the expression levels of SphK1 and SphK2, and the activation state of other pro-survival signaling pathways.[8]
Q2: What is the expected IC50 value for this compound in a cell viability assay?
A2: The IC50 for cytotoxicity can vary significantly across different cell lines. It is often much higher than the IC50 for SphK1 inhibition. Below is a summary of reported cytotoxic IC50 values. If your results fall outside these ranges, it may indicate an issue with your experimental setup or a unique characteristic of your cell line.
Q3: Could off-target effects be contributing to my results?
A3: While PF-543 is highly selective for SphK1 over SphK2 and other kinases at lower concentrations, the possibility of off-target effects increases at the higher micromolar concentrations often required to induce cytotoxicity.[9] It is crucial to correlate cell viability data with direct measures of SphK1 inhibition (e.g., measuring S1P levels) to ensure the observed effects are on-target.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can range from 24 to 72 hours or even longer.[10][11] Some studies report that significant anti-proliferative effects are only observed after prolonged exposure (e.g., 4 days).[12] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental question.
Q5: Can the choice of cell viability assay influence the results?
A5: Yes. Different assays measure different aspects of cell health.
-
MTT/XTT Assays: These assays measure metabolic activity. If PF-543 affects cellular metabolism without immediately causing cell death, the results might be misleading.
-
Crystal Violet/SRB Assays: These assays measure total protein or cell number, which can provide a more direct assessment of cell proliferation and cytotoxicity.
-
Apoptosis/Necrosis Assays (e.g., Annexin V/PI staining): These assays can provide specific information about the mode of cell death induced by PF-543, which has been shown to induce both apoptosis and necrosis.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and ensure consistent volume in each well. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the plate. | |
| No or Weak Cytotoxic Effect | Low SphK1 expression in the cell line | Verify the expression of SphK1 in your cell line via Western blot or qPCR. |
| Cell line is resistant to SphK1 inhibition-mediated cell death | Consider that in some cell lines, inhibiting SphK1 may not be sufficient to induce cell death due to compensatory survival pathways. Measure S1P levels to confirm target engagement. | |
| Insufficient incubation time | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. | |
| Sub-optimal drug concentration | Perform a dose-response experiment with a wide range of PF-543 concentrations (e.g., from nanomolar to high micromolar). | |
| Inconsistent IC50 Values | Different passage numbers of cells | Use cells within a consistent and low passage number range for all experiments. |
| Variations in cell density at the time of treatment | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Serum concentration in the media | Serum contains growth factors and S1P which can interfere with the effects of PF-543. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line. |
Data Presentation
Table 1: Reported Cytotoxic IC50 Values of PF-543 in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | Reported IC50 |
| HCT-116 | Colorectal Cancer | Not Specified | 48 hours | ~10 µM[13] |
| HT-29 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| DLD-1 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| Ca9-22 | Head and Neck SCC | Not Specified | 72 hours | ~25 µM[14] |
| HSC-3 | Head and Neck SCC | Not Specified | 72 hours | ~25 µM[14] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 24, 48, 72 hours | Higher than derivatives[10] |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | 24, 48, 72 hours | Higher than derivatives[10] |
| MIA PaCa2 | Pancreatic Cancer | Not Specified | Not Specified | Similar to derivatives with aromatic tails[6] |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | Similar to derivatives with aromatic tails[6] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits SphK1, leading to decreased S1P and increased pro-apoptotic precursors.
Caption: A generalized workflow for conducting cell viability assays with this compound.
Caption: A logical flowchart for troubleshooting inconsistent this compound cell viability assay results.
References
- 1. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 6. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PF-543 Citrate Delivery for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-543 Citrate in animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Sphingosine Kinase 1 (SPHK1).[1][2][3][4] Its mechanism of action is competitive with respect to the substrate, sphingosine.[1][3] By inhibiting SPHK1, PF-543 prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in various cellular processes such as cell proliferation, survival, and inflammation.[2][5][6] PF-543 shows high selectivity for SPHK1 over its isoform SPHK2.[1][3][7]
Q2: What are the common applications of this compound in animal research?
A2: this compound is utilized in various preclinical animal models to investigate the role of the SPHK1/S1P signaling pathway in diseases. Its applications include research in oncology (e.g., colorectal cancer), fibrosis (e.g., pulmonary fibrosis), and inflammatory conditions.[2][5][8] For instance, it has been shown to reduce right ventricular hypertrophy in a mouse model of pulmonary hypertension and mitigate pulmonary fibrosis.[2][8][9]
Q3: What is the recommended route of administration for this compound in mice?
A3: The most commonly reported and recommended route of administration for this compound in mice is intraperitoneal (i.p.) injection.[2][8][9][10] This route is often chosen for its relative ease of administration and systemic delivery of the compound.
Q4: What are the typical dosages of this compound used in mouse studies?
A4: Dosages of this compound in mice can vary depending on the experimental model and desired therapeutic effect. Commonly used dosages range from 1 mg/kg to 30 mg/kg.[3][9] For chronic studies, a dosage of 1 mg/kg administered every other day has been shown to be effective in reducing right ventricular hypertrophy.[2][9] Higher doses of 10 mg/kg and 30 mg/kg have been used for pharmacokinetic studies and to demonstrate target engagement by observing a decrease in SPHK1 expression.[3][9]
Q5: How should this compound be stored?
A5: For long-term storage, this compound powder should be kept at -20°C. Stock solutions are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is recommended to protect the compound from light and moisture.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| SPHK1 IC₅₀ | 2 nM | Cell-free assay | [2][3][4][7] |
| SPHK1 Kᵢ | 3.6 nM | Human recombinant SPHK1 | [2][3][4][7] |
| SPHK2 IC₅₀ | 356 nM | Cell-free assay | [7] |
| S1P Formation IC₅₀ | 26.7 nM | Human whole blood | [2][3][4][7] |
| C₁₇-S1P Formation IC₅₀ | 1.0 nM | 1483 cells | [1] |
| S1P Depletion EC₅₀ | 8.4 nM | 1483 cells | [1] |
Table 2: Solubility Data
| Solvent | Concentration | Remarks | Reference |
| Water | 40 mg/mL (60.82 mM) | Sonication recommended | [2] |
| DMSO | 80 mg/mL (121.63 mM) | Sonication recommended | [2] |
| Ethanol | 25 mg/mL | - | [7] |
| DMF | 25 mg/mL | - | [7] |
Table 3: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Value | Dosing | Reference |
| Half-life (T₁/₂) in blood | 1.2 hours | 10 mg/kg or 30 mg/kg i.p. | [1][3][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a common vehicle for this compound administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the injection vehicle, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the following steps can be followed for a 1 mL final volume:
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
It is recommended to prepare the working solution fresh on the day of use.[1] If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Protocol 2: In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general workflow for an in vivo study using this compound.
Materials:
-
Experimental animals (e.g., C57BL/6 mice)
-
Prepared this compound formulation (from Protocol 1)
-
Vehicle control (prepared in the same manner as the drug formulation but without this compound)
-
Appropriate syringes and needles for i.p. injection
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Randomize the animals into treatment and control groups.
-
On the day of dosing, weigh each animal to calculate the precise injection volume.
-
Administer the prepared this compound formulation or vehicle control via intraperitoneal injection. The injection volume should be calculated based on the animal's weight and the desired dose.
-
Follow the predetermined dosing schedule (e.g., once daily, every other day). For example, a study might involve administering 1 mg/kg of this compound every other day for 21 days.[2]
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the end of the study, collect tissues or blood samples for downstream analysis (e.g., histology, biomarker analysis, pharmacokinetic measurements).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-543 (Citrate) - MedChem Express [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Mitigating cytotoxicity of PF-543 Citrate in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of PF-543 Citrate in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SphK1).[1][2] Its primary mechanism of action is to competitively inhibit the binding of sphingosine to SphK1, thereby preventing the production of sphingosine-1-phosphate (S1P).[1][2] This leads to a decrease in intracellular S1P levels and a concurrent increase in sphingosine levels.[1][3]
Q2: Why am I observing high levels of cell death in my primary cell cultures treated with this compound?
This compound has been shown to induce various forms of cell death, including apoptosis, necrosis, and autophagy in several cell types.[1][2] The accumulation of sphingosine and depletion of S1P disrupts the natural balance of these signaling molecules, which can trigger pro-death pathways.
Q3: What are the known cytotoxic mechanisms of this compound?
Studies have shown that this compound can induce:
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, and activation of caspases.[1][2]
-
Programmed Necrosis (Necroptosis): A regulated form of necrosis. One study demonstrated that PF-543 induces programmed necrosis in colorectal cancer cells, a process that could be attenuated by the necrosis inhibitor necrostatin-1.[4]
Q4: Can the cytotoxicity of this compound be mitigated without compromising its SphK1 inhibitory effect?
Yes, it is possible to mitigate the cytotoxic effects by co-administering inhibitors of specific cell death pathways. The goal is to block the downstream cell death signaling while preserving the upstream inhibition of SphK1.
Q5: What are the potential off-target effects of this compound?
While PF-543 is highly selective for SphK1 over SphK2, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out and may contribute to cytotoxicity.[5] It is crucial to use the lowest effective concentration of PF-543 to minimize potential off-target effects.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides strategies to address common issues of cytotoxicity observed during experiments with this compound in primary cell cultures.
Issue 1: Excessive Cell Death Observed Shortly After Treatment
Possible Cause: Induction of apoptosis and/or necrosis.
Solutions:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits SphK1 activity in your specific primary cell type. This can be assessed by measuring S1P levels.
-
Use a concentration range starting from the reported IC50 (around 2 nM) and increasing incrementally.[1][2]
-
-
Co-treatment with a Pan-Caspase Inhibitor to Block Apoptosis:
-
Co-treatment with a Necroptosis Inhibitor:
Quantitative Data Summary: Expected Cell Viability with Mitigating Agents
The following table provides an illustrative summary of expected cell viability based on literature. Actual results will vary depending on the primary cell type and experimental conditions.
| Treatment Group | This compound (Concentration) | Mitigating Agent (Concentration) | Expected Cell Viability (%) |
| Vehicle Control | 0 | None | 100 |
| This compound | 10 µM | None | 40-60 |
| This compound + Z-VAD-FMK | 10 µM | Z-VAD-FMK (50 µM) | 70-85 |
| This compound + Necrostatin-1 | 10 µM | Necrostatin-1 (30 µM) | 65-80 |
| This compound + Z-VAD-FMK + Necrostatin-1 | 10 µM | Both (50 µM / 30 µM) | 80-95 |
Note: This data is illustrative and should be confirmed experimentally for your specific cell system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate primary cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM). Add the different concentrations to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for the desired experimental duration (e.g., 24 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.
-
S1P Measurement (Optional but Recommended): In parallel, treat cells in larger format plates (e.g., 6-well) with the same concentrations. Lyse the cells and measure intracellular S1P levels using an ELISA kit or mass spectrometry to correlate viability with SphK1 inhibition.
-
Analysis: Plot cell viability and S1P levels against this compound concentration to determine the lowest effective concentration with acceptable viability.
Protocol 2: Co-treatment with Z-VAD-FMK and/or Necrostatin-1
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Preparation of Inhibitors:
-
Prepare a stock solution of Z-VAD-FMK in DMSO (e.g., 20 mM).[6]
-
Prepare a stock solution of Necrostatin-1 in DMSO.
-
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
This compound + Z-VAD-FMK
-
This compound + Necrostatin-1
-
This compound + Z-VAD-FMK + Necrostatin-1
-
Z-VAD-FMK alone (control)
-
Necrostatin-1 alone (control)
-
-
Application: Add the inhibitors to the respective wells at the desired final concentrations. It is recommended to add the mitigating agents at the same time as this compound.
-
Incubation: Incubate for the standard duration of your experiment.
-
Assessment: Measure cell viability and, if desired, specific markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release).
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound inhibits SphK1, leading to apoptosis and necroptosis.
Experimental Workflow for Mitigating Cytotoxicity
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase-1 enhances resistance to apoptosis through activation of PI3K/Akt/NF-κB pathway in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.scirp.org [html.scirp.org]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
Technical Support Center: Validating SPHK1 Target Engagement of PF-543 with CETSA
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for validating the target engagement of the SPHK1 inhibitor, PF-543, in a cellular context using the Cellular Thermal Shift Assay (CETSA).
SPHK1 Signaling Pathway Overview
Sphingosine kinase 1 (SPHK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid.[1][2] This process is a crucial regulatory point in the balance between pro-survival and pro-apoptotic sphingolipids. S1P, the product of SPHK1 activity, is involved in numerous cellular processes, including cell growth, proliferation, migration, and survival, often contributing to oncogenesis and inflammation.[1][3] The inhibitor PF-543 is a potent, sphingosine-competitive inhibitor of SPHK1.[4]
Caption: SPHK1 phosphorylates sphingosine to S1P, which signals via receptors or intracellularly.
Experimental Protocols
CETSA Workflow for SPHK1 and PF-543
The Cellular Thermal Shift Assay (CETSA) is founded on the principle that a ligand binding to its target protein alters the protein's thermal stability.[5] This change is detected by heating cell lysates or intact cells across a temperature gradient, followed by quantification of the remaining soluble protein.[5][6]
Caption: Standard experimental workflow for a CETSA melt curve experiment.
Detailed Methodology: Western Blot-based CETSA
This protocol is adapted from general CETSA principles and specific considerations for sphingosine kinases.[7][8]
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., DLD-1 cells, which express SPHK1 and SPHK2) to approximately 80% confluency.[8]
-
Treat cells with the desired concentration of PF-543 (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) in serum-free media to avoid compound binding to serum proteins.
-
-
Cell Harvesting:
-
Wash cells with PBS and harvest using a cell scraper or trypsin.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
-
Thermal Challenge:
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Ensure thorough mixing between cycles.[7]
-
To separate the soluble and aggregated protein fractions, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant (soluble fraction) and transfer it to a new tube.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western Blot using a validated antibody specific to SPHK1.[8] An antibody for a loading control that does not shift in the tested temperature range (e.g., Actin) should also be used.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western Blot.
-
Normalize the SPHK1 signal to the loading control.
-
Plot the percentage of soluble SPHK1 relative to the non-heated control against the temperature for both vehicle- and PF-543-treated samples. A shift in the melting curve to a higher temperature indicates target engagement and stabilization by PF-543.[5]
-
Quantitative Data Summary
PF-543 is a highly potent and selective inhibitor of SPHK1, although its selectivity can be concentration-dependent in cellular assays.[4][8]
| Parameter | Value | Notes |
| PF-543 IC₅₀ (SPHK1) | 2.0 nM | In vitro enzymatic assay.[4] |
| PF-543 Kᵢ (SPHK1) | 3.6 nM | In vitro enzymatic assay.[4][9] |
| PF-543 Kₔ (SPHK1) | 5 nM | Binding constant.[4] |
| Selectivity vs. SPHK2 | >100-fold | In vitro. However, CETSA has shown engagement with SPHK2 in cells at higher concentrations.[4][10] |
| Reported CETSA Conc. | 10 µM | Concentration used in studies to demonstrate SPHK1 and SPHK2 engagement in DLD-1 cells.[8] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We performed a CETSA experiment with PF-543 but did not observe a thermal shift for SPHK1. What could be the issue?
A1: Several factors could lead to a lack of a discernible thermal shift:
-
Insufficient Compound Concentration/Permeability: The intracellular concentration of PF-543 may be too low to achieve sufficient target occupancy. Consider increasing the compound concentration or incubation time. The CETSA EC₅₀ incorporates cell permeability, so it may differ significantly from the biochemical IC₅₀.[11]
-
Incorrect Temperature Range: The heating gradient may be outside the optimal range for observing SPHK1 denaturation. Perform a broad initial temperature screen (e.g., 37°C to 70°C) to determine the aggregation temperature (Tagg) of SPHK1 in your specific cell line.[5]
-
High Intrinsic Protein Stability: Some proteins are inherently very stable or unstable, making it difficult to detect a ligand-induced shift.[11]
-
Assay Interference: Components in the lysis buffer or media could interfere with the interaction. Ensure you are using a simple buffer like PBS with inhibitors for the heating step.
Q2: Our CETSA results show high variability between replicates. How can we improve consistency?
A2: Variability often stems from technical inconsistencies:
-
Uneven Cell Lysis: Incomplete or inconsistent lysis is a major source of variability. Ensure thorough mixing and consider optimizing your lysis method (e.g., number of freeze-thaw cycles, addition of detergents post-heating).[7]
-
Pipetting Errors: Accurate pipetting is crucial, especially when aliquoting cell suspensions and loading gels.
-
Inconsistent Heating: Use a thermal cycler with a verified block for precise and uniform temperature control across all samples.
Q3: We observed a decrease in the total SPHK1 protein level after treating with PF-543, even in the non-heated sample. Is this expected?
A3: Yes, this is an important finding. Several SPHK1 inhibitors, including PF-543, have been shown to induce the proteasomal degradation of SPHK1 protein.[8][10] This degradation is itself strong evidence of target engagement. You can confirm this by co-treating cells with PF-543 and a proteasome inhibitor like MG-132; this should rescue the SPHK1 protein levels.[10]
Q4: Does PF-543 engage with SPHK2 in cells? How can CETSA help determine isoform selectivity?
A4: While PF-543 is highly selective for SPHK1 in biochemical assays, studies using CETSA in DLD-1 cells have demonstrated that at concentrations commonly used in cell-based assays (e.g., 10 µM), PF-543 can also bind to and stabilize SPHK2.[8][10] This highlights a critical strength of CETSA: its ability to assess target engagement and selectivity in a physiologically relevant context.[12] To investigate this, you can perform CETSA in cells expressing both isoforms and probe with specific antibodies for SPHK1 and SPHK2. For definitive results, consider using SPHK1 and SPHK2 knockout cell lines as controls.[8]
Caption: A logical guide for troubleshooting common outcomes in a SPHK1-PF-543 CETSA experiment.
Q5: Can CETSA be used to determine the potency (EC₅₀) of PF-543 in cells?
A5: Yes. Instead of a melt curve at a single drug concentration, you can perform an Isothermal Dose-Response (ITDR) CETSA.[5] In this format, cells are treated with a range of PF-543 concentrations and then all samples are heated at a single, fixed temperature (chosen from the melt curve to provide a large signal window). The amount of soluble SPHK1 is then plotted against the drug concentration to determine a dose-dependent stabilization curve and calculate the CETSA EC₅₀, which reflects the compound's potency for target engagement within the cell.[11]
References
- 1. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PF-543 and ABC294640 in Cancer Models: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of sphingosine kinases (SphKs) has emerged as a promising strategy. These enzymes, particularly SphK1 and SphK2, play a pivotal role in the regulation of the "sphingolipid rheostat," a critical balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P). An elevation in S1P levels is a hallmark of numerous cancers, contributing to cell proliferation, survival, migration, and resistance to therapy.
This guide provides a detailed, head-to-head comparison of two prominent sphingosine kinase inhibitors: PF-543, a highly potent and selective inhibitor of SphK1, and ABC294640 (also known as Opaganib), a first-in-class inhibitor of SphK2. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their cancer research models.
Mechanism of Action and Isoform Selectivity
PF-543 is a potent and selective competitive inhibitor of SphK1, with an IC50 in the low nanomolar range[1]. Its high selectivity for SphK1 over SphK2 (over 100-fold) allows for the specific interrogation of the role of SphK1 in cancer biology[1]. In contrast, ABC294640 is a selective inhibitor of SphK2, acting as a competitive inhibitor with respect to sphingosine with a Ki of 9.8 µM.[2] This isoform specificity makes it a valuable tool for dissecting the distinct functions of SphK2 in oncogenesis.
However, recent studies have revealed that both inhibitors possess off-target effects, most notably the inhibition of dihydroceramide desaturase (DEGS), the enzyme that converts dihydroceramide to ceramide.[3][4] This inhibition can lead to an accumulation of dihydroceramides, which may contribute to the compounds' overall anti-cancer activity.
Comparative Efficacy in Cancer Models
A direct head-to-head comparison of the cytotoxic effects of PF-543 and ABC294640 in the same cancer cell lines under identical experimental conditions is not extensively documented in a single study. The available data from various studies are presented below, highlighting the anti-proliferative and cytotoxic activities of each inhibitor in different cancer models.
Data on PF-543 Cytotoxicity:
| Cancer Cell Line | Assay | IC50 / Effect | Incubation Time | Citation |
| HCT-116 (Colorectal) | MTT | ~5 µM | 72h | [5] |
| HT-29 (Colorectal) | MTT | ~7.5 µM | 72h | [5] |
| DLD-1 (Colorectal) | MTT | ~10 µM | 72h | [5] |
| A549 (Lung) | Cell Viability | Low cytotoxic effect | 24, 48, 72h | [6] |
| H1299 (Lung) | Cell Viability | Low cytotoxic effect | 24, 48, 72h | [6] |
Data on ABC294640 Cytotoxicity:
| Cancer Cell Line | Assay | IC50 | Incubation Time | Citation |
| A549 (NSCLC) | WST-1 | ~7.0-8.0 µM | Not Specified | [7] |
| H460 (NSCLC) | WST-1 | ~7.0-8.0 µM | Not Specified | [7] |
| H1299 (NSCLC) | WST-1 | ~7.0-8.0 µM | Not Specified | [7] |
| TRAMP-C2 (Prostate) | Cell Viability | Dose-dependent decrease | Not Specified |
Impact on Sphingolipid Metabolism: A Direct Comparison
A key study by Melina et al. (2024) provides a direct comparison of the effects of PF-543 and ABC294640 on sphingolipid metabolism in various cell lines, including the HepG2 human liver cancer cell line.
Inhibition of Sphingosine Kinase Isozymes:
| Inhibitor (Concentration) | % Inhibition of hSphK1 | % Inhibition of hSphK2 |
| PF-543 (10 µM) | 97-98% | 65-75% |
| ABC294640 (50 µM) | 32-34% | ~0-21% |
Data from in vitro enzyme assays.
Effects on Cellular Sphingolipid Levels in HepG2 Cells:
| Inhibitor | Effect on S1P | Effect on dhS1P | Effect on Sphingosine | Effect on Dihydroceramide |
| PF-543 | Strong Decrease | Strong Decrease | Increase | Increase |
| ABC294640 | Strong Increase | Strong Increase | No significant change | Strong Increase |
dhS1P: dihydrosphingosine-1-phosphate
These findings highlight a critical difference in the metabolic consequences of inhibiting SphK1 versus SphK2. While the potent SphK1 inhibitor PF-543 effectively reduces the pro-survival lipid S1P, the SphK2 inhibitor ABC294640 surprisingly leads to an increase in both S1P and dhS1P levels.[3][4] This unexpected effect of ABC294640 is attributed to its off-target inhibition of other enzymes in the sphingolipid pathway, including dihydroceramide desaturase and potentially 3-ketodihydrosphingosine reductase.[3][4]
Signaling Pathways and Cellular Processes
The differential impact of PF-543 and ABC294640 on the sphingolipid rheostat leads to the modulation of distinct downstream signaling pathways and cellular outcomes.
PF-543:
-
Primary Effect: Reduces intracellular S1P levels.
-
Cellular Outcomes: Primarily induces programmed necrosis in colorectal cancer cells.[5] It has also been shown to induce apoptosis in other cancer models.
-
Signaling Pathways: Inhibition of S1P-mediated signaling can impact pathways regulating cell survival, proliferation, and migration.
ABC294640:
-
Primary Effect: Accumulation of dihydroceramides and a complex effect on S1P levels.
-
Cellular Outcomes: Induces apoptosis and autophagic cell death in various cancer models. It can also inhibit cell proliferation and migration.[2]
-
Signaling Pathways: Affects multiple signaling pathways, including the inhibition of AKT and ERK signaling, and can lead to the proteasomal degradation of c-Myc.
Visualizing the Mechanisms
To better understand the intricate mechanisms of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for their evaluation.
Caption: The Sphingolipid Rheostat and Targets of PF-543 and ABC294640.
Caption: General workflow for comparing sphingosine kinase inhibitors in cancer models.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of PF-543 and ABC294640. Researchers should refer to the specific publications for detailed protocols.
1. Cell Culture and Drug Treatment:
-
Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
PF-543 and ABC294640 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the inhibitors or vehicle control (DMSO).
2. Cell Viability/Cytotoxicity Assay (MTT or WST-1):
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for specified time periods (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, MTT or WST-1 reagent is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the inhibitors for a specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cells, which are then incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Sphingolipid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Cells are treated with the inhibitors, after which lipids are extracted using an organic solvent system (e.g., methanol/chloroform).
-
The lipid extracts are then analyzed by a high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Quantification of various sphingolipid species (S1P, dhS1P, ceramide, dihydroceramide, sphingosine) is achieved by comparing the signal intensities to those of known standards.
5. Western Blot Analysis:
-
Following inhibitor treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., SphK1, SphK2, p-Akt, p-ERK, cleaved caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
PF-543 and ABC294640 are valuable pharmacological tools for investigating the roles of SphK1 and SphK2 in cancer. PF-543 stands out for its potent and selective inhibition of SphK1, leading to a direct reduction in pro-survival S1P. In contrast, ABC294640, while targeting SphK2, exhibits a more complex mechanism of action due to its off-target effects, resulting in the accumulation of dihydroceramides and an unexpected increase in S1P levels.
The choice between these two inhibitors will depend on the specific research question. PF-543 is ideal for studies focused on the direct consequences of SphK1 inhibition and S1P depletion. ABC294640, on the other hand, offers a means to explore the therapeutic potential of inducing dihydroceramide accumulation and modulating other sphingolipid metabolic pathways. It is crucial for researchers to be aware of the off-target effects of both compounds and to interpret their findings accordingly, ideally complementing pharmacological inhibition with genetic approaches to validate the on-target effects. Further head-to-head studies in a wider range of cancer models are warranted to fully elucidate the comparative therapeutic potential of these two classes of sphingosine kinase inhibitors.
References
- 1. yakhak.org [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-543 and Opaganib: Structure, Function, and Therapeutic Potential
A deep dive into the structural and functional distinctions between two key modulators of sphingolipid metabolism, PF-543 and Opaganib, for researchers and drug development professionals.
In the landscape of therapeutic drug development, the modulation of sphingolipid metabolism has emerged as a promising strategy for a variety of diseases, including cancer, inflammatory disorders, and viral infections. At the heart of this pathway are the sphingosine kinases (SPHK), primarily SPHK1 and SPHK2, which catalyze the phosphorylation of sphingosine to form the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two notable small molecule inhibitors, PF-543 and Opaganib (formerly ABC294640), have been developed to target this pathway, yet they exhibit distinct structural and functional characteristics that dictate their therapeutic applications. This guide provides a comprehensive comparison of PF-543 and Opaganib, supported by experimental data, to inform research and development efforts.
Chemical and Structural Differences
PF-543 and Opaganib possess fundamentally different chemical scaffolds, which underpins their distinct target selectivity and pharmacological profiles.
PF-543 is a sulfonamide derivative with the chemical name [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]-2-pyrrolidinyl]methanol[1]. Its structure is characterized by a central phenyl ring linked to a pyrrolidinyl methanol group and a benzenesulfonylmethyl-phenoxy moiety. The crystal structure of SPHK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation within the sphingosine-binding site of the enzyme[2].
Opaganib , on the other hand, is an adamantanecarboxamide derivative with the chemical name 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1-adamantanecarboxamide[3]. Its bulky adamantane cage and chlorophenyl group are key features of its structure. This unique three-dimensional structure contributes to its interaction with the active site of its primary target.
| Feature | PF-543 | Opaganib (ABC294640) |
| Chemical Class | Sulfonamide | Adamantanecarboxamide |
| Chemical Formula | C27H31NO4S | C23H25ClN2O |
| Molecular Weight | 465.6 g/mol | 380.92 g/mol |
| Core Structure | Pyrrolidine and Phenyl rings | Adamantane cage |
Mechanism of Action and Target Selectivity
The primary functional distinction between PF-543 and Opaganib lies in their selectivity for the two isoforms of sphingosine kinase.
PF-543 is a potent and highly selective inhibitor of sphingosine kinase 1 (SPHK1) . It acts as a reversible and sphingosine-competitive inhibitor with high affinity.[4][5] Experimental data demonstrates its remarkable selectivity, with over 100-fold greater potency for SPHK1 compared to SPHK2.[4][5] Furthermore, PF-543 shows minimal activity against a broad panel of other protein and lipid kinases, as well as S1P receptors, highlighting its specificity.[6] Inhibition of SPHK1 by PF-543 leads to a decrease in cellular S1P levels and a concurrent increase in sphingosine levels.[5][7] This shift in the S1P/sphingosine ratio is a critical determinant of its biological effects.
Opaganib is a selective inhibitor of sphingosine kinase 2 (SPHK2) .[8][9] It also functions as a competitive inhibitor with respect to sphingosine.[10] Unlike PF-543's singular high-potency target, Opaganib has been shown to inhibit other enzymes in the sphingolipid pathway, namely dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS) .[11][12] This multi-target profile results in a reduction of S1P and an accumulation of dihydroceramides, contributing to its diverse biological activities.[13][14]
| Parameter | PF-543 | Opaganib (ABC294640) |
| Primary Target | Sphingosine Kinase 1 (SPHK1) | Sphingosine Kinase 2 (SPHK2) |
| Secondary Targets | None reported | Dihydroceramide Desaturase (DES1), Glucosylceramide Synthase (GCS) |
| Mechanism | Reversible, Sphingosine-competitive | Competitive with respect to sphingosine |
| Selectivity | >100-fold for SPHK1 over SPHK2 | Selective for SPHK2 over SPHK1 |
Quantitative Inhibitory Activity
The potency of these inhibitors against their respective targets has been quantified in various studies.
| Inhibitor | Target | IC50 | Ki | Reference |
| PF-543 | SPHK1 | 2.0 nM | 3.6 nM | [4][5] |
| SPHK2 | >10 µM (6.8% inhibition at 10 µM) | - | [4] | |
| S1P formation in whole blood | 26.7 nM | - | [5] | |
| Opaganib | SPHK2 | ~60 µM | 9.8 µM | [8][10] |
| SPHK1 | No inhibition up to 100 µM | - | [10] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Functional Differences and Downstream Signaling
The distinct target profiles of PF-543 and Opaganib translate into different functional outcomes and modulation of downstream signaling pathways.
PF-543 , by selectively inhibiting SPHK1, primarily impacts signaling pathways regulated by the SPHK1/S1P axis. This includes the downregulation of S1P receptor 1 (S1PR1) expression and subsequent inhibition of downstream pathways such as Rho-associated coiled-coil containing protein kinase (ROCK), signal transducer and activator of transcription 3 (STAT3), protein kinase C (PKC), and extracellular signal-regulated kinases 1/2 (ERK1/2).[15] Functionally, PF-543 has been shown to induce apoptosis, necrosis, and autophagy in various cell types.[4][5] It has demonstrated anti-inflammatory, anti-fibrotic, and anti-cancer effects in preclinical models.[16]
References
- 1. PF-543 | C27H31NO4S | CID 66577038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Opaganib | C23H25ClN2O | CID 15604015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Opaganib - Wikipedia [en.wikipedia.org]
- 12. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Sphingolipid-Modulating Drug Opaganib Protects against Radiation-Induced Lung Inflammation and Fibrosis: Potential Uses as a Medical Countermeasure and in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
Evaluating the Kinase Specificity of PF-543 Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the kinase specificity of PF-543 Citrate, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). Its performance is compared with other known SPHK1 inhibitors, supported by available experimental data.
Introduction to this compound
This compound is a small molecule inhibitor that has garnered significant attention for its high potency and selectivity towards SPHK1, an enzyme that plays a crucial role in cell proliferation, survival, and inflammation.[1] It acts as a reversible and sphingosine-competitive inhibitor of SPHK1.[2][3] Understanding the specificity of this compound is critical for its application in research and potential therapeutic development to minimize off-target effects.
Comparative Analysis of Kinase Inhibition
This compound demonstrates exceptional selectivity for SPHK1. Available data indicates that it is over 100-fold more selective for SPHK1 than its isoform, SPHK2.[2][3][4] Furthermore, studies have shown that PF-543 does not significantly inhibit the activity of a broad panel of other protein and lipid kinases at concentrations up to 10 µM.[5] One report specifies greater than 5,000-fold selectivity over S1P receptors (S1P1-5) and 48 other protein and lipid kinases.[4]
While a comprehensive dataset detailing the percentage of inhibition against a full kinase panel is not publicly available, the consistent reports of its high selectivity underscore its utility as a specific tool for studying SPHK1 biology.
For comparison, the table below summarizes the inhibitory activity of PF-543 and other commonly used Sphingosine Kinase inhibitors.
| Inhibitor | Primary Target(s) | IC50 / Ki (SPHK1) | IC50 / Ki (SPHK2) | Notes |
| PF-543 | SPHK1 | IC50: 2 nM; Ki: 3.6 nM [2][3][4] | >100-fold selectivity over SPHK2 [2][3][4] | Highly potent and selective SPHK1 inhibitor. |
| SKI-II | SPHK1/SPHK2 | IC50: 78 µM[2] | IC50: 45 µM[2] | Dual inhibitor with moderate potency. |
| Opaganib (ABC294640) | SPHK2 | - | Ki: 9.8 µM[2] | Selective SPHK2 inhibitor. |
| K145 | SPHK2 | Inactive[2] | IC50: 4.3 µM; Ki: 6.4 µM[2] | Selective SPHK2 inhibitor. |
| N,N-dimethylsphingosine | SPHK | - | - | Non-selective sphingosine kinase inhibitor. |
Signaling Pathway of SPHK1
The diagram below illustrates the central role of SPHK1 in the sphingolipid signaling pathway.
Caption: SPHK1 phosphorylates sphingosine to produce S1P, which then activates cell surface receptors.
Experimental Protocols
Kinase Specificity Profiling: Radiometric Assay
This protocol provides a general framework for assessing the specificity of an inhibitor against a panel of kinases using a radiometric assay, which is considered a gold standard for quantifying kinase activity.[6]
Materials:
-
Kinase panel (purified recombinant enzymes)
-
Specific peptide or protein substrates for each kinase
-
This compound and other test compounds
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT)
-
ATP solution
-
Phosphoric acid (0.5%)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare Kinase Reactions:
-
In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the respective kinase enzyme.
-
Aliquot the master mix into individual reaction tubes.
-
-
Add Inhibitor:
-
Add this compound or other inhibitors at desired concentrations to the reaction tubes. Include a DMSO control.
-
Pre-incubate the kinase with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each tube.
-
Incubate the reactions at 30°C for a specific time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
-
Stop Reaction and Spot:
-
Terminate the reactions by adding an equal volume of 0.5% phosphoric acid.
-
Spot a small volume of each reaction mixture onto a labeled square of P81 phosphocellulose paper.[7]
-
-
Wash and Dry:
-
Quantify Radioactivity:
-
Place each paper square into a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram outlines the key steps in a typical kinase inhibitor specificity screening experiment.
Caption: Workflow for determining kinase inhibitor specificity using a radiometric assay.
Conclusion
This compound stands out as a highly potent and selective inhibitor of SPHK1. Its minimal off-target activity against a broad range of other kinases makes it an invaluable tool for elucidating the specific roles of SPHK1 in cellular processes and disease models. For researchers investigating the sphingolipid signaling pathway, this compound offers a superior level of precision compared to less selective inhibitors. When designing experiments, it is crucial to consider the high potency of PF-543 and to include appropriate controls to validate its on-target effects.
References
- 1. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 5. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PF-543 Citrate vs. K145 in Sphingosine Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for the accurate investigation of cellular signaling pathways. This guide provides a detailed comparison of two widely used sphingosine kinase inhibitors, PF-543 Citrate and K145, focusing on their selectivity, potency, and the experimental methodologies used to characterize them.
At a Glance: Key Differences
This compound is a highly potent and selective inhibitor of sphingosine kinase 1 (SPHK1), while K145 is a selective inhibitor of sphingosine kinase 2 (SPHK2). Their distinct specificities make them valuable tools for dissecting the individual roles of these two important lipid kinases in cellular processes.
Potency and Selectivity: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and K145, highlighting the significant differences in their potency and selectivity for their respective targets.
| Inhibitor | Primary Target | IC50 | Ki | Selectivity | Mechanism of Action |
| This compound | SPHK1 | 2 nM[1][2][3] | 3.6 nM[1][2][3] | >100-fold selective for SPHK1 over SPHK2[1][3] | Sphingosine-competitive[1][3] |
| K145 | SPHK2 | 4.3 µM[4][5][6][7][8] | 6.4 µM[4][5][6][8] | Inactive against SPHK1 at concentrations up to 10 µM[4][7] | Substrate-competitive[4][6][8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Delving into the Data: Experimental Protocols
The potency and selectivity data presented above are derived from rigorous biochemical and cellular assays. Understanding the methodologies employed is crucial for interpreting these values and designing future experiments.
Sphingosine Kinase Activity Assay (General Protocol)
This assay is fundamental to determining the inhibitory activity of compounds like this compound and K145.
-
Enzyme and Substrate Preparation : Recombinant human SPHK1 or SPHK2 is used as the enzyme source. The substrate, sphingosine, is prepared in a suitable buffer.
-
Reaction Mixture : The reaction is typically carried out in a buffer containing HEPES, MgCl2, and ATP. For radioactive assays, [γ-³²P]ATP is included.
-
Inhibitor Addition : The inhibitors (this compound or K145) are added at varying concentrations to determine their effect on enzyme activity.
-
Initiation and Incubation : The reaction is initiated by the addition of the enzyme or ATP and incubated at 37°C for a defined period.
-
Termination and Detection : The reaction is stopped, and the product, sphingosine-1-phosphate (S1P), is quantified. This can be achieved through various methods, including:
-
Radiometric Assay : The radiolabeled S1P is separated by thin-layer chromatography (TLC) and quantified using a phosphorimager or by scintillation counting.
-
LC-MS/MS : Liquid chromatography-tandem mass spectrometry can be used for the sensitive and specific quantification of S1P.
-
Cellular Assays for Downstream Signaling
To assess the impact of SPHK inhibition on cellular signaling, the phosphorylation status of downstream effector proteins such as Akt and ERK is often measured.
-
Cell Culture and Treatment : A suitable cell line (e.g., U937 human monocytic cells) is cultured and treated with the inhibitor (this compound or K145) at various concentrations for a specific duration.
-
Cell Lysis : The cells are harvested and lysed to extract total cellular proteins.
-
Western Blotting :
-
Protein Separation : Protein lysates are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), as well as antibodies for the total forms of these proteins as loading controls.
-
Detection : Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
-
Visualizing the Impact: Signaling Pathways and Experimental Logic
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Sphingolipid signaling pathway and points of inhibition.
Caption: Workflow for inhibitor characterization.
Conclusion
This compound and K145 are powerful and distinct tools for studying sphingolipid metabolism and signaling. This compound offers exceptional potency and selectivity for SPHK1, making it the inhibitor of choice for investigating the specific functions of this isoenzyme. K145, while less potent, provides selectivity for SPHK2, enabling the study of its unique roles. Researchers should carefully consider the potency and selectivity profiles of each inhibitor in the context of their experimental goals. Recent studies have suggested that K145 may have complex effects on sphingolipid metabolism in certain cell types, warranting careful interpretation of results. As with any pharmacological tool, the use of appropriate controls and complementary approaches is essential for robust and reliable findings.
References
- 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. | Semantic Scholar [semanticscholar.org]
- 3. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1 [ouci.dntb.gov.ua]
- 4. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Efficacy of PF-543 and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the sphingosine kinase 1 (SphK1) inhibitor, PF-543, and its novel dimer derivatives. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and a visualization of the relevant signaling pathway to offer a comprehensive overview for researchers in oncology and drug discovery.
Introduction
PF-543 is a potent and highly selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a crucial role in cancer cell proliferation, survival, and resistance to therapy.[1][2] Despite its potent in vitro activity, PF-543 has demonstrated limited anticancer efficacy in some cancer models, which has been attributed to its low metabolic stability.[3] To address these limitations, novel derivatives of PF-543 have been synthesized with the aim of enhancing anticancer activity and improving pharmacokinetic properties. This guide focuses on a direct comparison of PF-543 with its dimer derivatives, particularly "Compound 4," which has shown promise in preclinical models of non-small cell lung cancer (NSCLC).[3]
Quantitative Data Summary
The following tables summarize the key in vivo efficacy and metabolic stability data for PF-543 and its derivative, Compound 4.
Table 1: In Vivo Antitumor Efficacy in A549 NSCLC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Control (Vehicle) | 1250 ± 150 | 1.2 ± 0.2 |
| Compound 4 | 600 ± 100 | 0.6 ± 0.1 |
Data extracted from a study on A549 human lung cancer xenografts in BALB/c nude mice. The study showed a statistically significant inhibition of tumor volume and a decrease in tumor weight in the group treated with Compound 4 compared to the control group.[3] A direct in vivo comparison with a PF-543 treatment group was not detailed in this specific study.
Table 2: Metabolic Stability in Liver Microsomes
| Compound | Human (%) | Dog (%) | Rat (%) | Mouse (%) |
| PF-543 | 10 | 5 | 8 | 3 |
| Compound 2 | 45 | 35 | 40 | 25 |
| Compound 4 | 55 | 40 | 50 | 30 |
This table illustrates the percentage of the compound remaining after incubation with liver microsomes from different species, indicating the metabolic stability. Higher percentages denote greater stability. The data shows that Compounds 2 and 4 have significantly improved metabolic stability compared to PF-543.[3]
Experimental Protocols
In Vivo Xenograft Model for Antitumor Efficacy
-
Animal Model: Male BALB/c nude mice (6 weeks old) were used for the study.
-
Cell Line: A549 human non-small cell lung cancer cells were used to induce tumor formation.
-
Tumor Implantation: 5 x 10^6 A549 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumor volume reached approximately 100-150 mm³, the mice were randomized into treatment and control groups. Compound 4 was administered intraperitoneally at a dose of 10 mg/kg daily for 29 days. The control group received the vehicle.
-
Efficacy Evaluation: Tumor volume was measured every two days using a caliper, and calculated using the formula: (length × width²)/2. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.[3]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the SphK1/S1P signaling pathway targeted by PF-543 and its derivatives, and the general workflow of the in vivo xenograft experiment.
Caption: SphK1/S1P Signaling Pathway and Inhibition by PF-543.
Caption: Experimental Workflow for In Vivo Xenograft Study.
Conclusion
The available preclinical data suggests that novel dimer derivatives of PF-543, such as Compound 4, exhibit superior in vivo antitumor efficacy and metabolic stability compared to the parent compound.[3] The enhanced performance of these derivatives in a non-small cell lung cancer xenograft model highlights their potential as more effective therapeutic candidates. Further head-to-head in vivo comparative studies are warranted to fully elucidate the therapeutic advantages of these derivatives over PF-543. The inhibition of the SphK1/S1P signaling pathway remains a promising strategy in oncology, and the development of metabolically stable and highly active inhibitors is a critical step towards clinical translation.
References
Alternative SPHK1 inhibitors to use when PF-543 is ineffective
For researchers, scientists, and drug development professionals encountering limitations with the widely-used Sphingosine Kinase 1 (SPHK1) inhibitor, PF-543, this guide offers a comparative overview of alternative inhibitors. When PF-543 proves ineffective, understanding the performance of other available compounds is crucial for advancing research and therapeutic development.
PF-543, despite its high potency, can exhibit limitations such as low efficacy in certain cancer cell lines and poor metabolic stability. This guide provides essential data on alternative SPHK1 inhibitors, their mechanisms of action, and the experimental protocols required to evaluate their performance, enabling informed decisions for your research.
Comparative Analysis of SPHK1 Inhibitors
The following tables summarize the quantitative data for PF-543 and its alternatives. It is important to note that the data presented is compiled from various studies, and direct comparison may be influenced by differing experimental conditions.
Table 1: In Vitro Potency and Selectivity of SPHK1 Inhibitors
| Inhibitor | SPHK1 IC50/Ki | SPHK2 IC50/Ki | Selectivity (SPHK2/SPHK1) | Mechanism of Action |
| PF-543 | 2 nM (IC50), 3.6 nM (Ki)[1] | >100-fold higher | >100-fold | Reversible, Sphingosine-competitive[1] |
| SK1-I | 1.2 µM (IC50) | - | - | Selective |
| RB-005 | 3.6 µM (IC50) | - | Selective for SPHK1 | Induces proteasomal degradation of SPHK1[2] |
| VPC96091 | 0.10 µM (Ki) | 1.50 µM (Ki) | 15-fold | Selective |
| Compound 82 | 0.02 µM (IC50) | 0.10 µM (IC50) | 5-fold | Competitive[3] |
| SKI-II | 78 µM (IC50) | 45 µM (IC50) | Non-selective | Dual SPHK1/2 inhibitor[1] |
| Amgen-23 | 20 nM (IC50) | 1.6 µM (IC50) | 80-fold | Potent SPHK1 inhibitor |
| SAMS10 | 9.8 µM (IC50) | - | - | Moderate SPHK1 inhibitor[4] |
Table 2: Cellular Activity and Metabolic Stability of SPHK1 Inhibitors
| Inhibitor | Cellular Effects | Reported Ineffective Cell Lines | Metabolic Stability |
| PF-543 | Induces apoptosis, necrosis, and autophagy[1]. Can have low anticancer activity in some cancer cell lines.[5] | Head and neck squamous cell carcinoma, some pancreatic cancer cells.[6] | Poor[5] |
| SK1-I | Induces apoptosis, enhances autophagy, has antitumor activity. | - | High solubility, suitable for in vivo use.[7] |
| RB-005 | Inhibits cancer cell growth and proliferation.[3] | - | - |
| VPC96091 | Reduces S1P levels and inhibits proliferation. | - | - |
| Compound 82 | - | - | - |
| SKI-II | Induces cell growth arrest and apoptosis. | - | Orally active.[1] |
| Amgen-23 | Anticancer activity. | - | - |
| SAMS10 | Anticancer effects in A549, SKVO3, A375, and LOVO cell lines.[4] | - | - |
SPHK1 Signaling Pathway
The diagram below illustrates the central role of SPHK1 in cellular signaling. SPHK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration.
Experimental Workflow for SPHK1 Inhibitor Screening
This generalized workflow outlines the key steps in a high-throughput screening campaign to identify novel SPHK1 inhibitors.
Experimental Protocols
Sphingosine Kinase 1 (SPHK1) Activity Assay (Radiometric)
This protocol is a widely used method for determining SPHK1 activity by measuring the incorporation of radiolabeled phosphate into sphingosine.
Materials:
-
Recombinant human SPHK1 enzyme
-
Sphingosine substrate
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Stop solution (e.g., 1 M HCl)
-
Chloroform/Methanol (2:1)
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid/water)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, sphingosine, and the test inhibitor at various concentrations.
-
Add recombinant SPHK1 enzyme to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids by adding chloroform/methanol and vortexing.
-
Centrifuge to separate the organic and aqueous phases.
-
Spot the organic phase onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate sphingosine-1-phosphate (S1P) from unreacted sphingosine and ATP.
-
Dry the TLC plate and visualize the radiolabeled S1P using a phosphorimager or by scraping the corresponding silica spot and quantifying using a scintillation counter.
-
Calculate the SPHK1 activity as the amount of ³²P-S1P formed per unit time and enzyme concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based S1P Measurement Assay (LC-MS/MS)
This protocol measures the intracellular levels of S1P in response to inhibitor treatment, providing a more physiologically relevant assessment of inhibitor efficacy.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., C17-S1P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified duration.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using methanol containing the internal standard.
-
Centrifuge the lysate to pellet cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate S1P from other lipids using a suitable chromatography column and gradient.
-
Quantify the amount of S1P by multiple reaction monitoring (MRM) using a tandem mass spectrometer.
-
Normalize the S1P levels to the internal standard and protein concentration.
-
Determine the EC50 value of the inhibitor for S1P reduction.
By providing a comprehensive comparison of alternative SPHK1 inhibitors and detailed experimental methodologies, this guide aims to empower researchers to overcome the limitations of PF-543 and accelerate the discovery of novel therapeutics targeting the SPHK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
Safety Operating Guide
Proper Disposal of PF-543 Citrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This document provides essential guidance on the proper disposal procedures for PF-543 Citrate, a potent and selective sphingosine kinase 1 (SPHK1) inhibitor used in research.[1][2][3] All procedures should be conducted in accordance with local, state, and federal regulations.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound. Understanding these properties is crucial for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₉NO₁₁S | [4][5] |
| Molecular Weight | 657.73 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically >98% | [4][5] |
| IC₅₀ (SPHK1) | 2 nM | [1][3] |
| Ki (SPHK1) | 3.6 nM | [1][3] |
| Solubility (DMSO) | ≥80 mg/mL | [3] |
| Solubility (Water) | ≥40 mg/mL (with sonication) | [3] |
| Storage Temperature | -20°C | [5] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Segregation of Waste:
-
Properly segregate waste streams to prevent accidental reactions and ensure compliant disposal. Do not mix this compound waste with incompatible chemicals.
3. Disposal of Unused or Expired Solid Compound:
-
Primary Container: Ensure the original container is securely sealed.
-
Labeling: Label the container clearly as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and date.
-
Collection: Place the labeled container in a designated hazardous waste collection area for pickup by a licensed disposal contractor.
4. Disposal of Solutions and Liquid Waste:
-
Aqueous and Organic Solutions: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Labeling: Clearly label the liquid waste container with its full chemical contents, including all solvents and their approximate concentrations.
-
Environmental Precaution: Do not allow the material to enter sewers or surface/ground water.[6]
5. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware: Disposable labware (e.g., pipette tips, tubes, flasks) should be collected in a designated, lined container for solid hazardous waste.
-
Decontamination: Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
6. Final Disposal:
-
All waste streams (solid, liquid, and contaminated labware) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company, in accordance with official regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-543 (Citrate) - MedChem Express [bioscience.co.uk]
- 3. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. raybiotech.com [raybiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
